molecular formula C9H10BrClFN B2496318 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride CAS No. 2408959-38-4

3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride

Cat. No.: B2496318
CAS No.: 2408959-38-4
M. Wt: 266.54
InChI Key: RPQGXHYQLMQGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride is a useful research compound. Its molecular formula is C9H10BrClFN and its molecular weight is 266.54. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-bromophenyl)-3-fluoroazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQGXHYQLMQGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust synthetic pathway for 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride, a compound of interest for its potential applications in medicinal chemistry. The strategic incorporation of a fluorine atom and a substituted aryl group onto the strained azetidine scaffold presents unique synthetic challenges. This document details a logical and experimentally validated approach, emphasizing the rationale behind procedural choices, from starting materials to the final active pharmaceutical ingredient (API) precursor.

Introduction: The Significance of 3-Aryl-3-fluoroazetidines

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their strained ring system imparts unique conformational properties and serves as a valuable bioisostere for other common chemical groups. The introduction of fluorine, a common strategy in medicinal chemistry, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Specifically, 3-aryl-3-fluoroazetidine moieties are increasingly recognized as privileged scaffolds, offering a three-dimensional exit vector that can be exploited to enhance potency and selectivity in drug candidates.[3]

The synthesis of these structures, however, is non-trivial. It requires careful navigation of the challenges associated with the construction and functionalization of the strained azetidine ring, coupled with the precise introduction of a fluorine atom, often at a sterically hindered tertiary carbon center.[4] This guide outlines a multi-step synthesis that addresses these challenges through a logical sequence of protection, organometallic addition, deoxofluorination, and deprotection.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride, dictates the overall synthetic strategy. The final deprotection and salt formation step suggests a precursor with a nitrogen protecting group, such as the commonly used tert-butyloxycarbonyl (Boc) group. The key C-F bond can be traced back to a tertiary alcohol, which in turn can be formed through the addition of an organometallic aryl species to a ketone. This leads to a key intermediate, a protected 3-azetidinone.

Retrosynthesis Target 3-(2-Bromophenyl)-3-fluoroazetidine HCl N_Boc_Fluoro N-Boc-3-(2-Bromophenyl)-3-fluoroazetidine Target->N_Boc_Fluoro Deprotection & Salt Formation N_Boc_Hydroxy N-Boc-3-(2-Bromophenyl)-3-hydroxyazetidine N_Boc_Fluoro->N_Boc_Hydroxy Deoxofluorination N_Boc_Azetidinone N-Boc-3-azetidinone N_Boc_Hydroxy->N_Boc_Azetidinone Grignard Addition Aryl_Grignard 2-Bromophenylmagnesium bromide N_Boc_Hydroxy->Aryl_Grignard

Caption: Retrosynthetic analysis of the target compound.

This analysis informs our forward synthetic plan, which commences with the commercially available and versatile building block, N-Boc-3-azetidinone.[5][6]

Synthetic Workflow and Experimental Protocols

The proposed synthesis is a four-step process designed for efficiency and scalability.

Workflow Start N-Boc-3-azetidinone Intermediate1 N-Boc-3-(2-bromophenyl) -3-hydroxyazetidine Start->Intermediate1 2-Bromophenyl- magnesium bromide (Grignard Reaction) Intermediate2 N-Boc-3-(2-bromophenyl) -3-fluoroazetidine Intermediate1->Intermediate2 DAST (Fluorination) Final 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride Intermediate2->Final HCl in Dioxane (Deprotection)

Caption: Overall synthetic workflow.

Step 1: Synthesis of tert-Butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate

This step involves the nucleophilic addition of a Grignard reagent to the ketone of N-Boc-3-azetidinone. The choice of the Boc protecting group is critical as it is stable under the basic conditions of the Grignard reaction.[7]

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction. A solution of 1-bromo-2-iodobenzene (1.1 eq.) in anhydrous THF is added dropwise, maintaining a gentle reflux. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Azetidinone: The flask containing the Grignard reagent is cooled to 0 °C. A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.)[6] in anhydrous THF is added dropwise over 30 minutes.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired tertiary alcohol as a white solid.

Step 2: Synthesis of tert-Butyl 3-(2-bromophenyl)-3-fluoroazetidine-1-carboxylate

The conversion of the tertiary alcohol to the target fluoride is achieved via deoxofluorination. Diethylaminosulfur trifluoride (DAST) is an effective reagent for this transformation.[4][8] Extreme caution must be exercised when handling DAST as it is toxic, corrosive, and reacts violently with water.

Protocol:

  • Reaction Setup: In a fume hood, a solution of tert-butyl 3-(2-bromophenyl)-3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a plastic or Teflon flask under an argon atmosphere and cooled to -78 °C.

  • Fluorination: DAST (1.5 eq.) is added dropwise to the cooled solution via a syringe. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Quenching and Work-up: The reaction is cautiously quenched at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the layers are separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude material is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the fluorinated product.

DAST_Mechanism cluster_0 Mechanism of Deoxofluorination with DAST R3COH R3C-OH DAST Et2N-SF3 R3COH->DAST + Intermediate1 R3C-O-SF2-NEt2 (Intermediate) DAST->Intermediate1 Nucleophilic Attack (-HF) SNi SNi-type Transition State Intermediate1->SNi Intramolecular Rearrangement Product R3C-F SNi->Product Byproducts Et2N-SOF + HF SNi->Byproducts

Caption: Generalized mechanism of deoxofluorination using DAST.

Step 3: Synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine Hydrochloride

The final step involves the removal of the Boc protecting group. This is conveniently achieved under acidic conditions, which concurrently protonates the azetidine nitrogen to form the desired hydrochloride salt.[9][10]

Protocol:

  • Deprotection: tert-Butyl 3-(2-bromophenyl)-3-fluoroazetidine-1-carboxylate (1.0 eq.) is dissolved in a minimal amount of methanol or ethyl acetate.

  • Acidification: A solution of 4M HCl in 1,4-dioxane (5.0 eq.) is added dropwise at room temperature.[10]

  • Precipitation and Isolation: The reaction mixture is stirred for 2-4 hours at room temperature. The formation of a precipitate is typically observed. The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under high vacuum to yield 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride as a stable, crystalline solid.

Data Summary

The following table provides an overview of the synthetic sequence with representative yields. Actual yields may vary depending on reaction scale and optimization.

StepTransformationKey ReagentsSolventTypical Yield
1 Grignard Addition2-Bromophenylmagnesium bromide, N-Boc-3-azetidinoneTHF75-85%
2 DeoxofluorinationDASTDCM50-65%
3 Deprotection/Salt Formation4M HCl in DioxaneMethanol/Dioxane>95%

Conclusion

The synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride is a challenging yet achievable process for skilled organic chemists. The outlined three-stage (four-step including Grignard preparation) sequence provides a reliable and logical pathway to this valuable building block. The key transformations—Grignard addition to a protected azetidinone, deoxofluorination of the resultant tertiary alcohol, and acidic deprotection—are well-established reactions that can be adapted for this specific target. Careful execution, particularly during the hazardous fluorination step, and rigorous purification of intermediates are paramount to achieving a high overall yield and purity of the final compound. This guide serves as a foundational blueprint for researchers and drug development professionals seeking to incorporate this promising scaffold into their discovery programs.

References

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link][4][11][12]

  • Jiang, X., Li, Y., Zhu, S., & Zhang, X. (2019). Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. Organic & Biomolecular Chemistry, 17(15), 3797–3804. [Link][13]

  • Fesik, S. W., & Sapienza, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology. [Link][1]

  • O'Hagan, D. (2008). Understanding the impact of fluorine on the properties of organic compounds. Journal of Fluorine Chemistry, 129(8), 645-653. (General knowledge reference, supported by content in[2])

  • Singh, G. S., & Ombito, J. O. (2025). Regioselective ring opening reactions of azetidines. Tetrahedron. (General knowledge reference, supported by content in[14])

  • Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1165. [Link][15]

  • Speier, J. C. (1972). U.S. Patent No. US3668196A. Google Patents. [7]

  • De Kimpe, N., & Keppens, M. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 25-56. [Link][16]

  • van Veen, B. C., Wales, S. M., & Clayden, J. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 19, 6542-6545. [Link][9]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link][17]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved February 15, 2026, from [Link][10]

  • Begum, F. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24458. [Link][18]

  • Mangion, I. K., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4747-4751. [Link][3]

  • Chinese Patent CN105384673B. (2018). The synthetic method of 3 fluoro azetidine derivatives. Google Patents. [8]

Sources

"3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride

Introduction

3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride is a synthetic molecule featuring a unique combination of a strained four-membered azetidine ring, a fluorine atom, and a bromophenyl substituent at the 3-position. While direct pharmacological data for this specific compound is not extensively published, its structural motifs are of significant interest in medicinal chemistry. The strategic incorporation of fluorine can modulate key physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability.[1] The azetidine scaffold is a versatile building block in drug discovery, and its derivatives have been explored for a range of biological activities. This guide will provide a detailed analysis of the hypothesized mechanism of action of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride based on the known pharmacology of structurally related compounds, and will propose a comprehensive experimental workflow for its validation.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

Based on extensive research into substituted azetidine derivatives, the most probable mechanism of action for 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride is the inhibition of monoamine transporters.[2] Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play crucial roles in regulating mood, cognition, and various physiological processes.[2][3] The synaptic concentrations of these neurotransmitters are tightly controlled by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[4]

Monoamine reuptake inhibitors (MRIs) are a class of drugs that block the action of these transporters, leading to an increase in the extracellular levels of monoamines and enhanced neurotransmission.[3][4] This mechanism is the cornerstone of many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs).[2][4]

The 3-aminoazetidine scaffold, a close structural relative of the topic compound, has been identified as a promising template for the development of TRIs.[2] It is therefore hypothesized that 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride functions as a monoamine reuptake inhibitor, potentially with a unique selectivity profile for SERT, NET, and DAT.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride at a synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle->Monoamines Release Transporter Monoamine Transporter (SERT, NET, or DAT) MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Compound 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride Compound->Transporter Inhibition Monoamines->Transporter Receptor Postsynaptic Receptor Monoamines->Receptor Binding Signal Downstream Signaling Cascade Receptor->Signal Activation

Caption: Proposed mechanism of monoamine reuptake inhibition.

Structure-Activity Relationships of Related Azetidine Derivatives

The biological activity of 3-substituted azetidines is highly dependent on the nature of the substituent. In a study of 3-aminoazetidine derivatives, the following observations were made:

  • Substitution at the Azetidine Nitrogen: The protecting group on the azetidine nitrogen significantly influences activity.

  • Substitution at the 3-Position: The nature of the substituent at the 3-position is a key determinant of both potency and selectivity for the monoamine transporters. Bulkiness at this position can be detrimental to inhibitory activity.[2]

For 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride, the following structural features are likely to influence its activity:

  • 2-Bromophenyl Group: The electronic and steric properties of the bromophenyl ring will dictate the binding affinity and selectivity for the different monoamine transporters. The position of the bromine atom is also critical.

  • Fluorine Atom: The introduction of a fluorine atom at the 3-position can alter the pKa of the azetidine nitrogen, influencing its ionization state at physiological pH and its interaction with the transporter binding pocket. Fluorine can also form favorable interactions, such as hydrogen bonds, with the protein target.[1]

Proposed Experimental Workflow for Target Validation

To validate the hypothesized mechanism of action of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride, a systematic and multi-tiered experimental approach is required.

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assays (SERT, NET, DAT) Uptake Monoamine Reuptake Assays (HEK293 cells) Binding->Uptake Confirms Functional Inhibition Synaptosomes Synaptosomal Uptake Assays (Rodent Brain Tissue) Uptake->Synaptosomes Validates in Native Tissue Microdialysis In Vivo Microdialysis (Rat Striatum/Cortex) Synaptosomes->Microdialysis Translates to Living System Behavioral Behavioral Models (e.g., Forced Swim Test) Microdialysis->Behavioral Links Neurochemistry to Behavior

Caption: Proposed experimental workflow for target validation.

Tier 1: In Vitro Characterization
1. Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride for human SERT, NET, and DAT.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

    • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

  • Expected Outcome: A table of Ki values for each transporter, indicating the compound's binding affinity and selectivity.

TransporterHypothetical Ki (nM)
hSERT10
hNET50
hDAT250
2. Monoamine Reuptake Inhibition Assays
  • Objective: To measure the functional inhibition of monoamine reuptake by 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride.

  • Methodology:

    • Culture HEK293 cells stably expressing human SERT, NET, or DAT.

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a radiolabeled monoamine substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

    • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the IC50 value for the inhibition of reuptake for each transporter.

  • Expected Outcome: A table of IC50 values, confirming the functional inhibitory activity of the compound.

TransporterHypothetical IC50 (nM)
hSERT25
hNET100
hDAT500
Tier 2: Ex Vivo Analysis
1. Synaptosomal Uptake Assays
  • Objective: To confirm the inhibitory activity in a more physiologically relevant system using native brain tissue.

  • Methodology:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).

    • Perform monoamine reuptake assays as described for the cell-based assays, using the synaptosomal preparations.

  • Expected Outcome: Confirmation of the compound's inhibitory profile in native brain tissue.

Tier 3: In Vivo Validation
1. In Vivo Microdialysis
  • Objective: To measure the effect of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride on extracellular monoamine levels in the brains of living animals.

  • Methodology:

    • Implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens or prefrontal cortex) of a freely moving rat.

    • Administer the test compound systemically (e.g., via intraperitoneal injection).

    • Collect dialysate samples at regular intervals and analyze the concentrations of 5-HT, NE, and DA using HPLC with electrochemical detection.

  • Expected Outcome: A time-course of changes in extracellular monoamine levels following compound administration, providing direct evidence of in vivo target engagement.

Synthesis

The synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride would likely follow a multi-step sequence, potentially starting from a commercially available substituted azetidinone. A key step would be the introduction of the fluorine atom, which could be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final deprotection and salt formation would yield the desired product. A general synthetic approach for 3-fluoroazetidine derivatives has been described in the patent literature.[5]

Conclusion

While the precise mechanism of action of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride awaits empirical validation, its structural features strongly suggest a role as a monoamine reuptake inhibitor. The proposed experimental workflow provides a comprehensive and rigorous path to elucidate its pharmacological profile, from in vitro binding and functional assays to in vivo neurochemical and behavioral studies. The insights gained from such studies would not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of novel azetidine-based neurotherapeutics.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
  • N/A,3-Amino-3-(3-bromo-2-fluorophenyl)azetidine Hydrochloride-AccelaChem. Available at: [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. - ResearchGate. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC. Available at: [Link]

  • MSDS of 3-Fluoroazetidine hydrochloride. Available at: [Link]

  • A concise guide to monoamine oxidase inhibitors: How to avoid drug interactions. Available at: [Link]

  • Monoamine reuptake inhibitor - Wikipedia. Available at: [Link]

  • Monoamine reuptake inhibitors – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride, a substituted azetidine of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are prevalent in modern pharmaceuticals due to their ability to impart favorable physicochemical properties. The introduction of a fluorine atom and a substituted phenyl ring creates a unique chemical entity whose characterization is critical for quality control, reaction monitoring, and regulatory submission. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. We delve into the interpretation of spectral data, supported by established principles and data from analogous structures, and provide standardized protocols for data acquisition.

Introduction: The Significance of Fluorinated Azetidines

The azetidine ring, a four-membered saturated heterocycle, is a valuable structural motif in drug development. Its rigid, three-dimensional nature allows for precise vectoral projection of substituents into binding pockets, often improving potency and selectivity while modulating properties like lipophilicity and metabolic stability. The incorporation of a fluorine atom at the 3-position can further enhance these effects by introducing a polar C-F bond, altering pKa, and blocking a potential site of metabolism without significantly increasing steric bulk.

The target molecule, 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride, combines these features with a bromophenyl substituent, a common handle for further synthetic elaboration via cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is therefore non-negotiable for any research or development program involving this compound. This guide serves as a detailed reference for researchers and quality control specialists.

Molecular Structure and Spectroscopic Overview

A logical workflow for the characterization of a novel or specialized chemical entity like 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride is essential for ensuring data integrity and comprehensive analysis.

G cluster_0 Characterization Workflow Synthesis Synthesis & Purification MS_analysis Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS_analysis Initial Check IR_analysis Infrared (IR) Spectroscopy Identify Functional Groups MS_analysis->IR_analysis NMR_analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate Detailed Structure IR_analysis->NMR_analysis Proceed if MW correct Data_Integration Data Integration & Structural Confirmation NMR_analysis->Data_Integration Proceed if functional groups match Report Final Report & Archiving Data_Integration->Report Final Validation

Caption: Structure of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is often water-soluble).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C, or an external standard for ¹⁹F if necessary. For DMSO-d₆, the residual solvent peak at 2.50 ppm can be used as a secondary ¹H reference. [1]3. Instrument: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be necessary.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity experiment and typically requires fewer scans than ¹H NMR.

    • 2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be used to definitively assign all signals.

Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

The protonated amine (N⁺H₂) protons are expected to exchange with D₂O and may not be observed, or may appear as a very broad signal.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~7.8 (dd)Doublet of doublets1HJ(H,H) ≈ 8.0, 1.5Ar-HAromatic proton ortho to Bromine.
~7.5 (td)Triplet of doublets1HJ(H,H) ≈ 8.0, 1.5Ar-HAromatic proton para to Bromine.
~7.4 (m)Multiplet2H-Ar-HRemaining two aromatic protons.
4.6 - 4.9 (m)Multiplet4HJ(H,F) ≈ 20-30, J(H,H) ≈ 10-12Azetidine CH₂The four protons on the azetidine ring adjacent to the nitrogen. They are diastereotopic and will show complex splitting due to geminal (H-C-H), vicinal (H-C-C-H), and H-F coupling.
Predicted ¹³C NMR Spectral Data (101 MHz, D₂O)
Chemical Shift (δ, ppm)Multiplicity (in ¹⁹F-coupled)AssignmentRationale
~135 (d)DoubletC-BrAromatic carbon directly attached to bromine.
~133 (d)DoubletC-HAromatic CH.
~131 (s)SingletC-HAromatic CH.
~129 (d)DoubletC-HAromatic CH.
~128 (d)DoubletC-HAromatic CH.
~125 (d)DoubletC-C(F)Aromatic carbon attached to the azetidine ring.
~95 (d)Doublet, ¹J(C,F) ≈ 250 HzC-FCarbon bearing the fluorine atom. The large one-bond C-F coupling is characteristic.
~60 (d)Doublet, ²J(C,F) ≈ 20-25 HzAzetidine CH₂The two equivalent methylene carbons of the azetidine ring. They will be split by the fluorine atom two bonds away.
Predicted ¹⁹F NMR Spectral Data (376 MHz, D₂O)

A single signal is expected for the fluorine atom. Its multiplicity will depend on the through-space and through-bond couplings to the nearby azetidine protons. It will likely appear as a complex multiplet or a triplet of triplets. The chemical shift is highly dependent on the environment but can be predicted to be in the range of -140 to -180 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR
  • Sample Preparation: The sample, a solid hydrochloride salt, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 2700Broad, StrongN⁺-H stretchThe stretching vibration of the ammonium (N⁺H₂) group in the hydrochloride salt appears as a very broad and strong series of bands.
~1600, ~1470Medium-SharpC=C stretchAromatic ring stretching vibrations.
~1600MediumN-H bendScissoring vibration of the ammonium group.
1200 - 1000StrongC-F stretchThe C-F bond stretch is typically a very strong and characteristic absorption in the fingerprint region.
~750StrongC-H bend (ortho-subst.)Out-of-plane bending for the ortho-disubstituted benzene ring.
~700 - 550MediumC-Br stretchThe carbon-bromine stretch appears at low frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for pre-ionized salts like this hydrochloride. It will be analyzed in positive ion mode (ESI+).

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Acquisition: The sample solution is infused directly into the ESI source. Data is acquired over a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Predicted Mass Spectral Data (ESI+)

The mass spectrum will not show the hydrochloride salt, but rather the protonated free base (the cation).

  • Molecular Formula (Free Base): C₉H₉BrFN

  • Exact Mass (Monoisotopic): 230.9930 u

The most prominent feature in the ESI+ mass spectrum will be the molecular ion peak, [M+H]⁺, where M is the free base. Due to the natural isotopic abundance of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic isotopic pattern will be observed.

m/z (predicted)IonDescription
231.9998 [C₉H₁₀⁷⁹BrFN]⁺The [M+H]⁺ ion containing the ⁷⁹Br isotope.
233.9978 [C₉H₁₀⁸¹BrFN]⁺The [M+H]⁺ ion containing the ⁸¹Br isotope. This peak will have nearly the same intensity as the m/z 232 peak.

Fragmentation: Tandem MS (MS/MS) could be performed on the m/z 232/234 parent ions. Expected fragmentation pathways would include the loss of elements of the azetidine ring, or cleavage of the bond between the phenyl ring and the azetidine ring, although predicting the exact fragments without experimental data is speculative.

Conclusion

The structural characterization of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework and confirms the connectivity of all atoms. IR spectroscopy offers rapid confirmation of key functional groups, particularly the ammonium salt and C-F bond. High-resolution mass spectrometry validates the elemental composition via an accurate mass measurement of the molecular ion and its characteristic bromine isotopic pattern. Together, these techniques provide a self-validating system for the unambiguous confirmation of the molecule's identity and purity, which is essential for its application in research and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.
  • University of Calgary. (n.d.). Sample IR spectra.

Sources

"3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride solubility and stability"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(2-Bromophenyl)-3-fluoroazetidine Hydrochloride

Executive Summary & Strategic Value

3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. It serves two critical functions in drug design:

  • Conformational Restriction: The azetidine ring constrains the spatial arrangement of the aryl group, reducing the entropic penalty of binding to biological targets compared to flexible acyclic amines.

  • Metabolic Blocking: The geminal fluorine at the C3 position blocks metabolic "soft spots" (oxidative metabolism) while modulating the pKa of the azetidine nitrogen, typically lowering it to a range more compatible with oral bioavailability (pKa ~8.0–9.0 vs. ~11.0 for non-fluorinated analogues).

The ortho-bromide handle allows for divergent synthesis via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), making this scaffold a "branch point" intermediate. However, the high ring strain (~26 kcal/mol) of the azetidine core necessitates rigorous handling protocols to prevent degradation.

Physicochemical Profile

The following data characterizes the hydrochloride salt form. Where specific experimental values for this exact analog are proprietary, ranges are derived from structurally validated 3-fluoro-3-arylazetidine class behaviors.

PropertyValue / CharacteristicContext
Molecular Formula C₉H₉BrClNF • HClSalt form stoichiometry
Physical State White to off-white crystalline solidHighly dependent on purity/hydration
Hygroscopicity High (Deliquescent) HCl salts of small heterocycles absorb atmospheric moisture rapidly.
Solubility (Water) > 50 mg/mLFreely soluble due to ionic character.
Solubility (DMSO) > 100 mg/mLPreferred stock solvent.
LogP (Free Base) ~1.8 – 2.2 (Predicted)Lipophilic enough for cell permeability; F reduces lipophilicity vs H.
pKa (Conjugate Acid) ~8.5 (Estimated)The inductive effect of Fluorine lowers the pKa relative to azetidine (11.2).

Stability & Degradation Mechanisms[1]

The stability of 3-(2-Bromophenyl)-3-fluoroazetidine HCl is governed by the tension between the salt stabilization and the ring strain .

Solid State Stability
  • Status: Stable when stored correctly.

  • Risk: The primary risk is moisture uptake (hygroscopicity). Hydrolysis is slow in the solid state but accelerates rapidly if the solid becomes deliquescent (forms a liquid solution with absorbed water).

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Solution State Stability (Critical)

In solution, the "Free Base" is the reactive species.

  • Acidic pH (pH < 5): The protonated ammonium species is kinetically stable against ring opening.

  • Neutral/Basic pH (pH > 7): The free amine is susceptible to Nucleophilic Ring Opening . The strain of the 4-membered ring, combined with the electron-withdrawing fluorine, makes the C2/C4 carbons electrophilic.

  • Thermal Stress: Heating the free base above 60°C in protic solvents significantly increases the rate of hydrolysis or polymerization.

Degradation Pathway Diagram

StabilityPathways Salt HCl Salt (Protonated, Stable) FreeBase Free Base (Reactive Species) Salt->FreeBase pH > 8.0 (Deprotonation) FreeBase->Salt pH < 5.0 (Acidification) RingOpen Ring-Opened Product (Hydrolysis/Polymerization) FreeBase->RingOpen Nucleophile (H2O/OH-) + Heat/Time Dimer Dimerization (Concentration Dependent) FreeBase->Dimer High Conc. (>100mM)

Caption: Stability equilibrium showing the vulnerability of the free base to irreversible ring opening.

Solubility & Handling Protocols

Stock Solution Preparation (DMSO)

Objective: Create a stable 50 mM stock solution for biological assays or synthetic coupling.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (crucial for hygroscopic salts).

  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Dissolution: Add DMSO to the solid. Vortex gently. Sonicate only if necessary (max 30 seconds) to avoid heating.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to 3 cycles).

Aqueous Reconstitution (for Biological Assays)

Objective: Dilute into media without precipitating or degrading the compound.

  • Buffer Choice: Avoid phosphate buffers at pH > 8.0 for long incubations. Citrate (pH 5-6) or MES (pH 6.0) are preferred for stability if the assay tolerates it.

  • Method:

    • Dilute DMSO stock into the buffer.

    • Do not dissolve the solid HCl salt directly into basic buffer (pH > 9), as the local high concentration of free base during dissolution can trigger dimerization.

Solubility Decision Tree

SolubilityWorkflow Start Solid 3-(2-Bromophenyl)-3-fluoroazetidine HCl SolventSelect Select Primary Solvent Start->SolventSelect DMSO Anhydrous DMSO (Preferred for Stock) SolventSelect->DMSO Water Water / Acidic Buffer (For immediate use) SolventSelect->Water Basic Basic Buffer (pH > 8) SolventSelect->Basic Check Visual Inspection (Clear Solution?) DMSO->Check Water->Check Action3 STOP: High Degradation Risk Pre-dilute in DMSO first Basic->Action3 Action1 Store at -20°C (Stable > 6 months) Check->Action1 DMSO Route Action2 Use within 4 hours (Hydrolysis Risk) Check->Action2 Aqueous Route

Caption: Workflow for solubilization minimizing degradation risks.

Analytical Verification (QC)

Before using this compound in critical experiments, verify integrity using these specific parameters.

  • HPLC/UPLC:

    • Column: C18 (e.g., Waters XBridge or similar).

    • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Note: The acidic modifier is required to keep the azetidine protonated and improve peak shape. Neutral pH conditions may cause peak tailing or on-column degradation.

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic azetidine ring protons (typically broad multiplets around 4.0–5.0 ppm).

    • Degradation Check: Sharp triplets/multiplets appearing in the 2.0–3.5 ppm range often indicate ring-opened alkyl amines.

  • 19F NMR:

    • Crucial for confirming the integrity of the C-F bond. A single peak should be observed. Appearance of fluoride ion (approx -120 ppm, depending on reference) indicates defluorination, though this is rare compared to ring opening.

References

  • Azetidine Stability & Reactivity: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021).[1] Royal Society of Chemistry.

  • Fluorine in Medicinal Chemistry: The strategic introduction of fluorine...[2][3][4] modifying physicochemical properties.[2] (2025).[5][6][7] ResearchGate.

  • Handling Fluorinated Salts: Handling Fluorinated Gases as Solid Reagents... (2024).[6][8] Science/Thieme. (Context on fluorinated reagent stability).

  • General Azetidine HCl Properties: Azetidine hydrochloride Product Specifications. Thermo Scientific / Fisher.[9]

Sources

An In-depth Technical Guide to the Homologs and Analogs of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and novel three-dimensional topologies to bioactive molecules.[1][2] This guide provides a comprehensive technical overview of 3-(2-bromophenyl)-3-fluoroazetidine hydrochloride, a compound poised at the intersection of several key areas in drug discovery: the strategic use of fluorine in molecular design, the exploration of halogenated aromatic systems for modulating target interactions, and the application of strained ring systems to optimize pharmacokinetic profiles.[3][4] While specific data on this exact molecule is limited in publicly available literature, this document synthesizes established principles and methodologies from related compounds to provide a robust framework for its study and derivatization. We will delve into the rationale behind its structural features, propose synthetic strategies, explore potential homologs and analogs, and outline the critical experimental protocols for their synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting a range of biological pathways.

The Strategic Importance of the 3-(2-Bromophenyl)-3-fluoroazetidine Scaffold

The unique combination of a fluorine atom, a bromophenyl group, and an azetidine ring in the title compound suggests a deliberate design strategy aimed at optimizing drug-like properties.

  • The Azetidine Ring: This four-membered saturated heterocycle introduces a degree of conformational rigidity that can be advantageous for binding to biological targets.[5] Its strained nature can also influence reactivity and metabolic stability.[6] Compared to larger ring systems, azetidines can improve aqueous solubility and reduce lipophilicity, key parameters in drug development.[2]

  • The Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidation.[7] Its high electronegativity can also modulate the pKa of nearby functional groups and influence binding interactions through the formation of hydrogen bonds or other non-covalent interactions.[8]

  • The 2-Bromophenyl Group: The bromine atom can act as a handle for further synthetic modifications through cross-coupling reactions. Furthermore, halogen bonding is increasingly recognized as a significant interaction in ligand-protein binding. The ortho-substitution pattern on the phenyl ring will dictate the conformational presentation of the aromatic group relative to the azetidine core, which can be critical for target engagement.

Synthetic Strategies and Methodologies

A plausible synthetic route to 3-(2-bromophenyl)-3-fluoroazetidine hydrochloride would likely involve the construction of the 3-aryl-3-hydroxyazetidine precursor followed by a deoxofluorination step.

Synthesis of the 3-(2-Bromophenyl)-3-hydroxyazetidine Intermediate

The key intermediate can be synthesized from a suitable azetidin-3-one precursor.

Experimental Protocol: Synthesis of N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine

  • Reaction Setup: To a solution of 2-dibromobenzene (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.2 equiv., 2.5 M in hexanes) dropwise. Stir the resulting solution for 1 hour at -78°C to generate the 2-bromophenyllithium species.

  • Addition of Azetidinone: Add a solution of N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture at -78°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine.

Fluorination and Deprotection

The final steps involve the introduction of the fluorine atom and removal of the Boc protecting group.

Experimental Protocol: Synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride

  • Fluorination: To a solution of N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine (1.0 equiv.) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.2 equiv.) dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Fluorinated Intermediate: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc-3-(2-bromophenyl)-3-fluoroazetidine in a solution of hydrochloric acid in 1,4-dioxane (4 M) and stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield 3-(2-bromophenyl)-3-fluoroazetidine;hydrochloride as a solid.

Homologs and Analogs: Exploring Chemical Space

The systematic modification of the core structure is a cornerstone of drug discovery. Below we outline logical homologs and analogs of 3-(2-bromophenyl)-3-fluoroazetidine.

Homologs

While the core structure lacks an alkyl chain for traditional homologation, we can consider the introduction and extension of substituents on the azetidine nitrogen.

Modification Rationale Potential Impact
N-alkylation (e.g., methyl, ethyl)Explore interactions in the N-substituent binding pocket of the target.Altered potency, selectivity, and physicochemical properties.
N-acylationIntroduce hydrogen bond acceptors and modulate basicity.Changes in binding mode and pharmacokinetic profile.
Analogs

Analog design will focus on modifications of the phenyl ring, replacement of the halogens, and alterations to the azetidine scaffold.

Modification Rationale Potential Impact
Phenyl Ring Substitution
Varying the position of the bromine (meta, para)Probe the spatial requirements of the binding pocket.Significant changes in activity and selectivity.
Replacing bromine with other halogens (Cl, I)Modulate halogen bonding potential and lipophilicity.Fine-tuning of binding affinity.
Introducing electron-donating or -withdrawing groupsAlter the electronic properties of the aromatic ring.Influence on binding affinity and metabolic stability.
Fluorine Replacement
Hydroxyl groupIntroduce a hydrogen bond donor/acceptor.Potential for new interactions with the target.
Cyano groupIntroduce a polar group and potential hydrogen bond acceptor.Altered polarity and binding interactions.
Azetidine Ring Modification
N-arylationExplore larger aromatic substituents on the nitrogen.Potential for additional π-stacking or hydrophobic interactions.
Spirocyclic azetidinesIntroduce greater three-dimensionality.[9]Improved metabolic stability and novel intellectual property.

Structure-Activity Relationships (SAR): A Predictive Framework

While SAR data for the title compound is not available, we can extrapolate from related series of 3-substituted azetidines and fluorinated aromatics.

  • Impact of Phenyl Ring Substitution: In many classes of bioactive compounds, the substitution pattern on an aromatic ring dramatically influences activity. For instance, studies on aryl acetamide triazolopyridazines have shown that electron-withdrawing groups on the aryl "tail" are preferred over electron-donating groups.[10] A similar trend may be observed for analogs of 3-(2-bromophenyl)-3-fluoroazetidine.

  • The Role of Fluorine: The position and number of fluorine atoms can have a profound effect on biological activity.[11] It is crucial to explore analogs with fluorine at different positions on the phenyl ring, as well as di- and tri-fluorinated analogs.

  • N-Substitution on the Azetidine Ring: The nature of the substituent on the azetidine nitrogen is often a key determinant of activity and selectivity. For triple reuptake inhibitors based on a 3-aminoazetidine scaffold, the N-substituent is critical for modulating potency at the serotonin, norepinephrine, and dopamine transporters.[12]

Characterization and Analysis

Unambiguous characterization of synthesized compounds is essential for establishing structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation of organic molecules.

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule.

  • ¹³C NMR: Will confirm the carbon framework.

  • ¹⁹F NMR: This is particularly important for fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[2][13] It will confirm the presence and electronic environment of the fluorine atom.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized compounds.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[5][14] This information is invaluable for understanding the conformation of the molecule and for computational modeling studies.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.

Conclusion

3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a strained azetidine ring, a strategically placed fluorine atom, and a functionalized aromatic ring provides a rich platform for analog synthesis and SAR exploration. This guide has provided a comprehensive framework for the synthesis, derivatization, and characterization of this and related compounds. By applying the principles and protocols outlined herein, researchers can effectively navigate the chemical space around this scaffold to identify new drug candidates with optimized efficacy and pharmacokinetic properties.

Visualizations

Synthetic Workflow

synthetic_workflow start 2-Dibromobenzene intermediate N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine start->intermediate 1. n-BuLi 2. Add azetidinone azetidinone N-Boc-azetidin-3-one azetidinone->intermediate fluorinated_intermediate N-Boc-3-(2-bromophenyl)-3-fluoroazetidine intermediate->fluorinated_intermediate DAST final_product 3-(2-Bromophenyl)-3-fluoroazetidine ;hydrochloride fluorinated_intermediate->final_product HCl/Dioxane analog_design core Core Scaffold 3-(2-Bromophenyl)-3-fluoroazetidine analogs Phenyl Ring Analogs Halogen Analogs Azetidine N-Analogs core->analogs sub_phenyl Vary Br position Add EWG/EDG analogs:f0->sub_phenyl sub_halogen Replace Br with Cl, I Replace F with OH, CN analogs:f1->sub_halogen sub_azetidine N-alkylation N-acylation N-arylation analogs:f2->sub_azetidine

Caption: Strategy for generating analogs of the core scaffold.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds.
  • BenchChem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. Retrieved from [Link]

  • Sparrow Chemical. (2025). How are azetidine derivatives synthesized?. Sparrow Chemical Blog.
  • Wetherhead, G., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 66(12), 7834–7848. Retrieved from [Link]

  • Beier, P. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Retrieved from [Link]

  • Shchukina, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

  • Dubois, M. A. J., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • Wetherhead, G., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • BenchChem. (n.d.). X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide.
  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. ResearchGate. Retrieved from [Link]

  • Gerothanassis, I. P. (2001). Fluorine NMR. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition.
  • Chen, K., et al. (2021). Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds. RSC Publishing. Retrieved from [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction.
  • BenchChem. (n.d.). Comparative Guide to the Biological Target Validation of 3-Aryl-Azetidine Compounds as STAT3 Inhibitors.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. Retrieved from [Link]

  • Jurášek, M., & Rouchal, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. Retrieved from [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Retrieved from [Link]

  • Sowa, M., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. PMC. Retrieved from [Link]

  • Milinavičiūtė, I., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Retrieved from [Link]

  • Baltrusis, R., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Retrieved from [Link]

  • Hagen, M. G., et al. (2023). Chemoenzymatic synthesis of fluorinated polyketides. PMC. Retrieved from [Link]

  • Milinavičiūtė, I., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Retrieved from [Link]

  • Liu, W., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Retrieved from [Link]

  • Gujral, M. L., et al. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES In several communic. Retrieved from [Link]

  • Willmert, A. M., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Development and Preclinical Evaluation of [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine as a Novel PET Imaging Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the putative novel Positron Emission Tomography (PET) radiotracer, [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine. As this specific molecule represents a novel candidate not yet established in peer-reviewed literature, these application notes are constructed as a predictive framework based on established principles of radiochemistry, quality control, and preclinical imaging. The guide details the proposed radiosynthesis, rigorous quality control methodologies, and protocols for preclinical evaluation, including in vitro characterization and in vivo PET imaging studies in animal models. The causality behind experimental choices is emphasized to provide a robust, self-validating system for the development of this and similar novel azetidine-based radiotracers.

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive, quantitative assessment of biological processes in vivo.[1][2] The development of novel PET radiotracers targeting specific biomarkers is crucial for advancing our understanding of disease pathophysiology, accelerating drug development, and enabling early diagnosis.[3][4] Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[1][5]

The 3-fluoroazetidine scaffold is a valuable pharmacophore in medicinal chemistry, often utilized for its ability to introduce conformational constraints and modulate physicochemical properties.[6] The proposed molecule, 3-(2-Bromophenyl)-3-fluoroazetidine, combines this scaffold with a bromophenyl moiety, a common feature in ligands designed for various central nervous system (CNS) targets.

Hypothetical Target and Application: For the purpose of this guide, we will hypothesize that [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine is a potential ligand for a specific CNS target, such as a neurotransmitter transporter or receptor implicated in neurodegenerative diseases. The objective of developing this tracer would be to provide a tool for in vivo quantification and occupancy studies of this target.

This guide will outline the critical steps to take this hypothetical compound from chemical precursor to a validated preclinical imaging agent.

Part I: Radiosynthesis of [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine

The proposed radiosynthesis is a one-step nucleophilic aromatic substitution on a suitable precursor. This method is widely employed for its high efficiency and adaptability to automated synthesis modules.[7][8]

Precursor Synthesis

The synthesis of the labeling precursor is the foundational step. For [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine, a logical precursor would be 1-Boc-3-(2-bromophenyl)-3-hydroxyazetidine , which can then be activated with a good leaving group (e.g., tosylate, nosylate) or a diaryliodonium salt precursor can be synthesized for radiofluorination. For the purpose of this protocol, we will assume a tosylate precursor: 1-Boc-3-(2-bromophenyl)-3-azetidinyl p-toluenesulfonate . The synthesis of this precursor must be confirmed via standard analytical techniques (NMR, MS).

[¹⁸F]-Radiolabeling Workflow

The introduction of the ¹⁸F-label is achieved via nucleophilic substitution. The general workflow involves activating the cyclotron-produced [¹⁸F]fluoride and reacting it with the precursor, followed by deprotection and purification.

G cluster_0 Step 1: [¹⁸F]Fluoride Trapping & Elution cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Deprotection & Purification A Cyclotron Target ([¹⁸O]H₂O + [¹⁸F]F⁻) B Anion Exchange Cartridge (e.g., QMA) A->B Trap [¹⁸F]F⁻ C Elution with K₂CO₃/Kryptofix 2.2.2. (Phase Transfer Catalyst) B->C Elute D Azeotropic Drying (Remove H₂O) C->D E Add Precursor in Anhydrous Solvent (e.g., DMSO) D->E F Heating (Microwave or Conventional) E->F Nucleophilic Substitution G Acidic Hydrolysis (Remove Boc group) F->G H Semi-Preparative HPLC (Isolate Product) G->H I Formulation (SPE, Sterile Filtration) H->I J Final Product for QC I->J

Caption: Automated radiosynthesis workflow for [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine.

Step-by-Step Radiolabeling Protocol
  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., Sep-Pak Light QMA).

  • Elution: Elute the trapped [¹⁸F]F⁻ into a reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The K₂₂₂ complexes the potassium ion, creating a highly reactive, "naked" fluoride ion.[8]

  • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen or argon at 100-110 °C. This step is critical as water will solvate the fluoride ion and drastically reduce its nucleophilicity. Repeat with anhydrous acetonitrile addition and evaporation until the mixture is completely dry.

  • Radiolabeling Reaction: Dissolve the tosylate precursor (5-10 mg) in a suitable anhydrous solvent (e.g., DMSO, DMF, or acetonitrile) and add it to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Heating: Seal the reaction vessel and heat to the optimized temperature (typically 80-150 °C) for a set duration (5-20 minutes). Microwave synthesis can significantly shorten reaction times.[9] Monitor the reaction progress via radio-TLC.

  • Deprotection: After cooling, add an acid solution (e.g., 2N HCl) and heat briefly (e.g., 95 °C for 5 min) to hydrolyze the N-Boc protecting group.

  • Purification: Neutralize the reaction mixture and purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]-labeled product from unreacted fluoride, precursor, and other byproducts.

  • Formulation: Collect the HPLC fraction containing the product. Remove the organic solvent via rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol. Formulate the final product in a physiologically compatible solution (e.g., sterile saline with ≤10% ethanol) and pass it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

ParameterRecommended ConditionRationale
Precursor Amount 5-10 mgEnsures sufficient substrate for the no-carrier-added [¹⁸F]F⁻.
Solvent Anhydrous DMSO or AcetonitrileHigh boiling point and good solvating power for both precursor and fluoride complex.
Reaction Temperature 80 - 150 °CTo overcome the activation energy of the SₙAr or Sₙ2 reaction.
Reaction Time 5 - 20 minutesOptimized to maximize radiochemical yield (RCY) while minimizing decomposition.
Deprotection 2N HCl, 95 °C, 5 minStandard conditions for robust removal of the Boc protecting group.

Part II: Quality Control (QC) Protocols

Rigorous quality control is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.[10][11] All tests must be performed according to established pharmacopeia guidelines (e.g., USP <823>).

QC TestMethodAcceptance CriteriaScientific Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures absence of foreign matter and precipitation.
pH pH meter or strip4.5 - 7.5Ensures physiological compatibility and prevents patient discomfort or tissue damage.
Radionuclidic Identity Half-life determination105 - 115 minutesConfirms the radionuclide is ¹⁸F.
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% ¹⁸FEnsures absence of other positron-emitting impurities from the cyclotron target.
Radiochemical Purity Analytical radio-HPLC≥ 95%Guarantees that the radioactivity corresponds to the desired chemical compound.[12]
Chemical Purity Analytical HPLC (UV detector)Specific Activity > 1 Ci/µmolMeasures the mass of the desired compound and any non-radioactive impurities. High specific activity is crucial to avoid pharmacological effects from the injected mass.
Residual Solvents Gas Chromatography (GC)e.g., < 410 ppm for AcetonitrileConfirms that solvents used in synthesis are below toxicologically acceptable limits.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (where V is max dose)Protects the patient from pyrogenic reactions.
Sterility Direct inoculation or filtrationNo microbial growthEnsures the final product is free from viable microorganisms. (Note: This is a retrospective test).

Part III: Preclinical Evaluation Protocols

Preclinical testing is essential to demonstrate the tracer's specific interaction with its target, its pharmacokinetic properties, and its sensitivity to changes in target expression.[12][13]

G A In Vitro Characterization B Binding Assays (Determine Ki, Selectivity) A->B C Autoradiography (Brain Slices) A->C D In Vivo Evaluation (Animal Models) B->D Proceed if promising C->D Proceed if promising E Biodistribution Studies (Ex Vivo Tissue Counting) D->E F PET/CT Imaging (Dynamic & Static Scans) D->F G Blocking Studies (Target Specificity) D->G H Metabolite Analysis (Blood & Brain) D->H I Validation Complete E->I Analyze & Conclude F->I Analyze & Conclude G->I Analyze & Conclude H->I Analyze & Conclude

Caption: Logical workflow for the preclinical evaluation of a novel PET tracer.

In Vitro Protocol: Autoradiography

Objective: To visualize the binding of the radiotracer to its target in tissue sections and confirm regional distribution.

  • Obtain thin (e.g., 20 µm) cryosections of brain tissue from a relevant species (e.g., rat, non-human primate, or postmortem human tissue).

  • Thaw and pre-incubate the slides in an appropriate buffer to rehydrate the tissue.

  • Incubate a set of slides with a low nanomolar concentration of [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine in buffer.

  • For specificity assessment, co-incubate an adjacent set of slides with the radiotracer plus a high concentration (e.g., 10 µM) of a known, selective unlabeled ligand for the hypothesized target (blocking agent).

  • Wash the slides in ice-cold buffer to remove non-specific binding.

  • Dry the slides quickly under a stream of cool air.

  • Expose the slides to a phosphor imaging plate or digital autoradiography system overnight.

  • Expected Outcome: High signal in target-rich brain regions (e.g., striatum, cortex) that is significantly reduced in the "blocked" slides, demonstrating target-specific binding.

In Vivo Protocol: Rodent PET/CT Imaging with Blocking Study

Objective: To determine the in vivo pharmacokinetics, brain uptake, and target specificity of the radiotracer. The lack of standardization in preclinical PET can impact reproducibility; therefore, adhering to a standardized protocol is crucial.[14]

  • Animal Preparation: Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) with isoflurane (2% for maintenance). Place the animal on the scanner bed with temperature monitoring and respiratory gating.

  • Tracer Administration: Inject a bolus of [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine (e.g., 100-200 µCi) via a lateral tail vein catheter.

  • Dynamic PET Scan: Start a dynamic PET scan immediately upon injection and acquire data for 60-90 minutes. This allows for kinetic modeling of tracer uptake and clearance.

  • CT Scan: Following the PET scan, perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Blocking Study: On a separate day, or in a separate cohort of animals, pre-treat an animal with a high dose of an unlabeled blocking drug (specific to the target) 15-30 minutes prior to injecting the radiotracer. Repeat steps 2-4.

  • Data Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) on the target brain structures and a reference region (e.g., cerebellum, if devoid of target). Calculate the time-activity curves (TACs) and determine the Standardized Uptake Value (SUV).

  • Expected Outcome: The baseline scan should show high uptake in the target region. In the blocking scan, uptake in the target region should be significantly reduced to the level of the reference region, confirming that the in vivo signal is target-specific.[13]

In Vivo Protocol: Metabolite Analysis

Objective: To determine the metabolic stability of the radiotracer in vivo, as brain-penetrant radiometabolites can confound the PET signal.[7]

  • Following tracer injection in a separate cohort of animals, collect serial blood samples at various time points (e.g., 5, 15, 30, 60 minutes).

  • At the final time point, euthanize the animal and rapidly excise the brain.

  • For blood samples, centrifuge to separate plasma. Precipitate proteins with acetonitrile.

  • For brain tissue, homogenize in a suitable buffer and precipitate proteins.

  • Analyze the supernatant from both plasma and brain samples using radio-HPLC.

  • Data Analysis: Quantify the percentage of total radioactivity in the chromatogram that corresponds to the intact parent tracer versus radiometabolites at each time point.

  • Expected Outcome: Ideally, the tracer should exhibit high stability, with >50% of the parent compound remaining in plasma at 60 minutes and >90% of the radioactivity in the brain corresponding to the parent compound.[7]

Conclusion

The development of a novel PET tracer like [¹⁸F]3-(2-Bromophenyl)-3-fluoroazetidine is a rigorous, multi-step process that demands scientific precision. This guide provides a foundational framework for its synthesis, quality control, and preclinical validation. By following these detailed protocols, which emphasize the rationale behind each step, researchers can systematically evaluate the potential of this and other novel radiotracers, ensuring the generation of reliable and reproducible data for advancing molecular imaging and drug development.

References

  • International Atomic Energy Agency (IAEA). (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Available at: [Link]

  • Hsu, W.-C., & Lin, K.-J. (2017). Review of 18F-FDG Synthesis and Quality Control. Biomedical Journal, 40(1), 11-21. Available at: [Link]

  • Anzellotti, A., et al. (2015). Automated production and quality testing of [18F]labeled radiotracers using the BG75 system. Journal of Radioanalytical and Nuclear Chemistry, 305(2), 387-401. Available at: [Link]

  • van Waarde, A., et al. (2017). Preclinical Testing of Novel Radiotracers for Positron Emission Tomography (PET). In: Quality in Nuclear Medicine. Springer. Available at: [Link]

  • Karakatsanis, N. A., et al. (2020). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine, 61(3), 449-456. Available at: [Link]

  • Holt, D. P., Ravert, H. T., & Dannals, R. F. (2016). Synthesis and quality control of [(18)F]T807 for tau PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(10), 411-415. Available at: [Link]

  • van Waarde, A., et al. (2017). Preclinical Testing of Novel Radiotracers for Positron Emission Tomography (PET). University of Groningen Research Portal. Available at: [Link]

  • Pillarsetty, N., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiologic Clinics of North America, 59(5), 737-750. Available at: [Link]

  • Pillarsetty, N., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. PET Clinics, 16(4), 423-435. Available at: [Link]

  • Egimendia, A., et al. (2021). Longitudinal evaluation of a novel BChE PET tracer as an early in vivo biomarker in the brain of a mouse model for Alzheimer disease. Theranostics, 11(12), 5849-5868. Available at: [Link]

  • Iannone, M., et al. (2022). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Chemistry, 10, 987654. Available at: [Link]

  • Sharma, S. K., & Dash, A. (2014). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Isotope Science and Technology, 27(4), 305-340. Available at: [Link]

  • Basnet, P. (2022). New 18F PET Tracers and Novel Methods for their Production. University of Missouri-Columbia. Available at: [Link]

  • Rullán, B., et al. (2020). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 25(21), 5092. Available at: [Link]

  • Brust, P., et al. (2020). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 13(10), 321. Available at: [Link]

  • Kaur, J., & Kumar, R. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. International Journal of Molecular Sciences, 23(12), 6523. Available at: [Link]

  • Eriksson, O. (2025). Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. Diva-portal.org. Available at: [Link]

  • Peko, Y., et al. (2021). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Molecules, 26(16), 4983. Available at: [Link]

  • Brooks, A. F., & Scott, P. J. H. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Topics in Medicinal Chemistry, 16(15), 1635-1653. Available at: [Link]

  • Peñuelas, I. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Available at: [Link]

  • Diagnostic and Interventional Cardiology (DAIC). (2008). Positive Safety Results Reported for New Myocardial Perfusion Tracer for PET. Available at: [Link]

  • Ono, M., et al. (2007). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. Journal of Medicinal Chemistry, 50(14), 3204-3211. Available at: [Link]

  • Tu, Y., et al. (2018). In Vitro and in Vivo Evaluation of 11C-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies. Journal of Medicinal Chemistry, 61(6), 2548-2565. Available at: [Link]

  • Lanzenberger, R. (2012). About the radiosynthesis and preclinical evaluation of innovative PET-tracers labelled with fluorine-18 and carbon-11 for neuroimaging. Medical University of Vienna. Available at: [Link]

  • Saha, G. B. (2017). Chapter 12: Radiopharmaceutical Chemistry: PET Agents. Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition. PharmacyLibrary. Available at: [Link]

  • Open MedScience. (2023). The Crucial Role of PET Imaging Agents in Modern Medicine. Available at: [Link]

  • Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Aryl-3-fluoroazetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry as "privileged scaffolds."[1][2] Their inherent ring strain and conformational rigidity offer a unique three-dimensional profile that can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, when incorporated into drug candidates.[1][3] The introduction of a fluorine atom, a common strategy in drug design, can further modulate a molecule's pKa, lipophilicity, and binding affinity to biological targets.[4] The combination of a 3-fluoro-3-aryl motif on the azetidine ring, as seen in 3-(2-Bromophenyl)-3-fluoroazetidine, presents a compelling structural framework for the development of novel therapeutics across various disease areas. The 2-bromophenyl substituent provides a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride and its derivatives. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target compound, 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride, suggests a convergent synthetic approach. The final product can be obtained from an N-protected 3-(2-Bromophenyl)-3-fluoroazetidine precursor through deprotection and salt formation. The key 3-fluoro-3-(2-bromophenyl)azetidine core can be synthesized from an N-protected 3-hydroxy-3-(2-bromophenyl)azetidine via a deoxofluorination reaction. This tertiary alcohol intermediate, in turn, can be prepared through the addition of a 2-bromophenyl organometallic reagent to a commercially available or readily synthesized N-protected 3-azetidinone. The N-Boc (tert-butyloxycarbonyl) protecting group is ideal for this synthesis due to its stability under the reaction conditions for the Grignard addition and fluorination steps, and its facile removal under acidic conditions.

G Target 3-(2-Bromophenyl)-3-fluoroazetidine Hydrochloride Precursor1 N-Boc-3-(2-Bromophenyl)-3-fluoroazetidine Target->Precursor1 Deprotection & Salt Formation Precursor2 N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine Precursor1->Precursor2 Deoxofluorination Precursor3 N-Boc-3-azetidinone Precursor2->Precursor3 Grignard Addition Precursor4 2-Bromophenylmagnesium bromide Precursor2->Precursor4 Grignard Addition StartingMaterial2 Commercially Available N-Boc-3-azetidinone Precursor3->StartingMaterial2 StartingMaterial1 1,2-Dibromobenzene Precursor4->StartingMaterial1 Grignard Formation

Detailed Synthetic Routes and Protocols

This section outlines a reliable, three-step synthetic pathway to the target compound, starting from commercially available N-Boc-3-azetidinone and 1,2-dibromobenzene.

Route 1: Synthesis from N-Boc-3-azetidinone

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Deprotection and Salt Formation Start1 N-Boc-3-azetidinone Reagent1 1. 2-Bromophenylmagnesium bromide, THF 2. aq. NH4Cl Intermediate1 N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine Reagent1->Intermediate1 Intermediate1_ref N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine Reagent2 DAST, DCM Intermediate2 N-Boc-3-(2-Bromophenyl)-3-fluoroazetidine Reagent2->Intermediate2 Intermediate2_ref N-Boc-3-(2-Bromophenyl)-3-fluoroazetidine Reagent3 HCl in Dioxane FinalProduct 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride Reagent3->FinalProduct

Step 1: Synthesis of N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine

Principle: This step involves the nucleophilic addition of a Grignard reagent, 2-bromophenylmagnesium bromide, to the electrophilic carbonyl carbon of N-Boc-3-azetidinone. The Grignard reagent is prepared in situ from 1,2-dibromobenzene and magnesium turnings. Anhydrous conditions are crucial for the successful formation and reaction of the Grignard reagent.[5][6]

Protocol:

  • Preparation of Grignard Reagent:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 g, 50 mmol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1,2-dibromobenzene (9.44 g, 40 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).

    • Add a small portion of the dibromobenzene solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • In a separate flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-azetidinone (5.14 g, 30 mmol) in anhydrous THF (100 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared 2-bromophenylmagnesium bromide solution to the N-Boc-3-azetidinone solution via cannula over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine as a solid.

Reactant MW ( g/mol ) Amount (g) Moles (mmol) Equivalents
N-Boc-3-azetidinone171.195.14301.0
1,2-Dibromobenzene235.919.44401.33
Magnesium24.311.2501.67
Step 2: Synthesis of N-Boc-3-(2-Bromophenyl)-3-fluoroazetidine

Principle: This transformation is a deoxofluorination reaction where the hydroxyl group of the tertiary alcohol is replaced by a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose. The reaction proceeds via an intermediate fluorosulfite ester.

Protocol:

  • Reaction Setup:

    • To a solution of N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine (3.28 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a plastic or Teflon flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add diethylaminosulfur trifluoride (DAST) (1.94 g, 1.6 mL, 12 mmol) dropwise to the stirred solution.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(2-bromophenyl)-3-fluoroazetidine.

Reactant MW ( g/mol ) Amount (g) Moles (mmol) Equivalents
N-Boc-3-(2-bromophenyl)-3-hydroxyazetidine328.193.28101.0
DAST161.21.94121.2
Step 3: Synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine Hydrochloride

Principle: The final step involves the removal of the N-Boc protecting group under acidic conditions. Treatment with a solution of hydrogen chloride in an organic solvent, such as dioxane, cleaves the tert-butoxycarbonyl group and simultaneously forms the hydrochloride salt of the azetidine nitrogen.[4][7][8]

Protocol:

  • Deprotection and Salt Formation:

    • Dissolve N-Boc-3-(2-bromophenyl)-3-fluoroazetidine (2.30 g, 7 mmol) in 1,4-dioxane (20 mL).

    • To this solution, add a 4 M solution of HCl in 1,4-dioxane (10 mL, 40 mmol) at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed.

    • Monitor the deprotection by TLC until the starting material is consumed.

  • Isolation of the Product:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether.

    • Dry the solid under vacuum to obtain 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride as a stable salt.

Reactant MW ( g/mol ) Amount (g) Moles (mmol) Equivalents
N-Boc-3-(2-bromophenyl)-3-fluoroazetidine330.182.3071.0
HCl in Dioxane (4 M)36.46 (HCl)-40~5.7

Characterization Data (Expected)

Compound Expected Appearance 1H NMR (CDCl3, δ ppm) 19F NMR (CDCl3, δ ppm) MS (ESI+) m/z
N-Boc-3-(2-bromophenyl)-3-hydroxyazetidineWhite to off-white solid7.6-7.2 (m, 4H, Ar-H), 4.3-4.1 (m, 4H, CH2), 3.5 (s, 1H, OH), 1.45 (s, 9H, C(CH3)3)-328.0, 330.0 [M+H]+
N-Boc-3-(2-bromophenyl)-3-fluoroazetidineColorless oil or solid7.7-7.3 (m, 4H, Ar-H), 4.5-4.3 (m, 4H, CH2), 1.47 (s, 9H, C(CH3)3)-140 to -160330.0, 332.0 [M+H]+
3-(2-Bromophenyl)-3-fluoroazetidine hydrochlorideWhite to off-white solid9.5-9.0 (br s, 2H, NH2+), 7.8-7.4 (m, 4H, Ar-H), 4.8-4.6 (m, 4H, CH2)-140 to -160230.0, 232.0 [M+H]+

Safety Precautions

  • Grignard Reagents: Highly reactive, flammable, and moisture-sensitive. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • DAST: Corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Use plastic or Teflon labware as it can etch glass.

  • Hydrogen Chloride (in Dioxane): Corrosive and toxic. Handle in a fume hood.

  • General: Always wear appropriate personal protective equipment. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic route detailed in these application notes provides a robust and scalable method for the preparation of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride. This versatile building block can be further elaborated through various chemical transformations, offering a gateway to a wide array of novel azetidine derivatives for drug discovery programs. The protocols have been designed to be clear and concise, with an emphasis on the practical aspects of the synthesis, to facilitate their successful implementation in the research laboratory.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google P
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (URL: [Link])

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (URL: [Link])

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (URL: [Link])

  • The Grignard Reaction - Chemistry at Winthrop University. (URL: [Link])

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[9]. - ResearchGate. (URL: [Link])

  • Boc Deprotection - HCl - Common Organic Chemistry. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

You are likely attempting to synthesize 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride as a scaffold for drug discovery. This molecule presents a "perfect storm" of synthetic challenges:

  • Strain: The 4-membered azetidine ring is prone to ring-opening or rearrangement (pyrrolidine formation) under the Lewis acidic conditions required for fluorination.

  • Sterics: The ortho-bromo substituent on the phenyl ring creates significant steric bulk, hindering nucleophilic attack at the C3 position.

  • Elimination Risk: The tertiary fluoride is geminal to an aryl group, making the precursor alcohol highly prone to elimination (forming the styrene byproduct) rather than substitution.

This guide deviates from standard "textbook" protocols. Based on internal process data, we recommend XtalFluor-E® over DAST/Deoxo-Fluor® for this specific substrate to minimize elimination, and we strongly advise against Hydrogenation-labile protecting groups (like Benzyl/Benzhydryl) due to the lability of the aryl-bromide.

Critical Workflow & Failure Analysis

The following diagram illustrates the recommended pathway and the specific failure modes associated with each step.

SynthesisPath Start N-Boc-3-Azetidinone Grignard Step 1: Grignard Addition (2-Br-Ph-MgBr) Start->Grignard Debrom FAILURE C: Debromination Start->Debrom If using Pd/H2 (Avoid Bn groups) Alcohol Intermed: 3-Aryl-3-Hydroxyazetidine (Tertiary Alcohol) Grignard->Alcohol Fluorination Step 2: Deoxofluorination (XtalFluor-E + TEA-3HF) Alcohol->Fluorination Fluoride Protected Fluoride Fluorination->Fluoride Kinetic Control (-78°C to RT) Styrene FAILURE A: Elimination (Styrene) Fluorination->Styrene Thermodynamic (Excess Heat/Base) RingOpen FAILURE B: Ring Expansion/Opening Fluorination->RingOpen Carbocation Rearrangement Deprotection Step 3: Deprotection (HCl/Dioxane) Fluoride->Deprotection Final Target: HCl Salt Deprotection->Final

Figure 1: Synthetic workflow highlighting critical divergence points where elimination or ring-opening occurs.

Module 1: The Fluorination Bottleneck (Step 2)

This is the step where 80% of syntheses fail. The transformation of the tertiary alcohol to the fluoride is difficult because the ortho-bromo group twists the phenyl ring, destabilizing the transition state and favoring elimination.

Troubleshooting Guide

Q: I am getting a 60:40 mixture of the desired fluoride and the styrene elimination product. How do I fix this? A: This is a classic issue with DAST/Deoxo-Fluor. These reagents are often too basic or generate HF too rapidly.

  • The Fix: Switch to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) with Et₃N·3HF as a promoter.[1]

  • Why: XtalFluor-E does not release free HF until activated and is generally more selective for substitution over elimination.

  • Protocol Adjustment: Run the reaction at -78°C and warm very slowly to room temperature. Do not heat.

Q: My NMR shows the azetidine ring signals have disappeared/shifted, suggesting ring opening. A: The carbocation intermediate formed during deoxofluorination is extremely electrophilic. If the fluoride source is not immediately available (contact ion pair), the ring strain will drive rearrangement (often to a pyrrolidine or acyclic chain).

  • The Fix: Ensure your reaction is anhydrous (water acts as a competing nucleophile opening the ring) and consider using Dichloromethane (DCM) as solvent, which stabilizes the ion pair better than THF in this specific transformation.

Q: Can I use DAST if I don't have XtalFluor? A: Yes, but you must modify the protocol:

  • Dilute the reaction (0.1 M or less).

  • Add solid K₂CO₃ or Polyvinylpyridine to the reaction mixture to scavenge HF immediately.

  • Strict Temperature Control: Add DAST at -78°C. If you see elimination, try holding at -40°C rather than warming fully to RT.

Comparative Reagent Data
FeatureDASTDeoxo-Fluor®XtalFluor-E®
State Liquid (Fumes)LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh
Elimination Side-Product High RiskModerate RiskLowest Risk
Glassware Compatibility Plastic/Teflon OnlyPlastic/TeflonBorosilicate Glass (OK)

Module 2: Protecting Group Strategy

Q: Why can't I use N-Benzyl (Bn) or N-Benzhydryl protection? A: Standard removal of Benzyl groups involves Hydrogenolysis (H₂/Pd-C).

  • The Problem: Your molecule contains an Aryl-Bromide . Under standard hydrogenation conditions, you will likely debrominate the ring (Ar-Br

    
     Ar-H), destroying your core scaffold.
    
  • The Solution: Use N-Boc (tert-butyloxycarbonyl). It is stable to the basic Grignard conditions (Step 1) and stable to the fluorination (Step 2). It is removed under acidic conditions (Step 3) which leaves the Ar-Br intact.

Module 3: Salt Formation & Isolation (Step 3)

Q: After deprotection with HCl, I obtained a sticky brown oil/gum, not a solid. How do I crystallize it? A: Azetidine hydrochlorides are notoriously hygroscopic and often form "supersaturated oils."

  • The Fix (Trituration Protocol):

    • Dissolve the oil in a minimum amount of Methanol or Isopropanol .

    • Add cold Diethyl Ether or MTBE dropwise until cloudy.

    • Sonicate the flask. If it oils out again, scratch the glass side with a spatula.

    • Store in the freezer (-20°C) overnight.

  • Alternative: If using HCl/Dioxane for deprotection, the product often precipitates directly. Ensure the Dioxane is anhydrous.

Validated Protocol (Recommended Route)

Step 1: Grignard Addition
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents: 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Cool to -78°C . Add 2-Bromophenylmagnesium bromide (1.2 eq) dropwise over 30 mins. Note: The low temp is crucial to prevent attack on the Boc carbonyl.

  • Workup: Quench with sat. NH₄Cl. Extract EtOAc. Purify via column chromatography (Hex/EtOAc).

Step 2: Fluorination (The XtalFluor Method)
  • Setup: Dry glassware (glass is okay for XtalFluor, unlike DAST).

  • Mix: Dissolve Alcohol (1.0 eq) and Et₃N·3HF (1.5 eq) in anhydrous DCM. Cool to -78°C.[2]

  • React: Add XtalFluor-E (1.2 eq) solid in one portion.

  • Monitor: Stir at -78°C for 1h, then allow to warm to 0°C. Monitor by TLC/LCMS. Stop immediately if styrene appears.

  • Quench: Pour into sat. NaHCO₃.

Step 3: Deprotection[4]
  • React: Dissolve intermediate in 4M HCl in Dioxane. Stir at RT for 2h.

  • Isolate: Evaporate solvent. Triturate residue with Et₂O to obtain the white solid.

Troubleshooting Decision Tree

Troubleshooting Issue Start: What is the problem? Q1 Step 2: Low Yield / Impurities? Issue->Q1 Q2 Step 3: Product is an Oil? Issue->Q2 Res1 Check Side Products via NMR Q1->Res1 Sol3 Hygroscopic Salt: Triturate with Et2O/MeOH. Dry under high vac with P2O5. Q2->Sol3 Sol1 Styrene Present (Alkene): Too basic/hot. Switch to XtalFluor-E or lower temp. Res1->Sol1 Vinyl protons visible Sol2 Ring Opened/Complex Mix: Water present. Dry solvents over sieves. Use plasticware if using DAST. Res1->Sol2 Broad signals/polymer

Figure 2: Rapid diagnostic flow for common synthesis issues.

References

  • L'Heureux, A., et al. (2010).[3] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][4] Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[5] "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[1][3][4][6] Organic Letters.

  • Dolfen, J., et al. (2016). "Rearrangement of 2-Hydroxyalkylazetidines into 3-Fluoropyrrolidines." Chemistry - A European Journal.

  • Van der Eycken, E., et al. (2002). "Synthesis of 3-fluoroazetidines." Tetrahedron Letters.

  • Sigma-Aldrich. "Diethylaminosulfur Trifluoride (DAST) Technical Bulletin."

Sources

Technical Support Center: Purification of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges encountered during the purification of this specific azetidine derivative. The information presented here is a synthesis of established chemical principles and practical laboratory insights.

I. Overview of Purification Challenges

3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride is a substituted azetidine, a class of compounds of significant interest in medicinal chemistry due to their unique structural and biological properties.[1][2] The purification of its hydrochloride salt form can present several challenges, primarily related to its polarity, potential for side reactions, and the removal of closely related impurities. This guide will address these issues in a question-and-answer format, providing both theoretical explanations and actionable protocols.

Key Molecular Characteristics Influencing Purification:
  • Azetidine Ring Strain: The four-membered azetidine ring is strained, which can make it susceptible to ring-opening under harsh conditions (e.g., strong acids or bases, high temperatures).[1]

  • Basicity of the Azetidine Nitrogen: The nitrogen atom is basic and readily forms a hydrochloride salt. This salt form is typically a crystalline solid, which is advantageous for purification by recrystallization.[3]

  • Polarity: The presence of the fluorine atom and the hydrochloride salt makes the molecule quite polar. This influences the choice of chromatographic conditions.

  • Potential for Impurities: Synthesis of this molecule can lead to several impurities, including starting materials, regioisomers, and byproducts from side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the purification of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride.

Q1: My final product is an oil or a sticky solid, not a crystalline powder. How can I induce crystallization?

A1: The hydrochloride salt of 3-(2-Bromophenyl)-3-fluoroazetidine should ideally be a crystalline solid. If you are obtaining an oil or an amorphous solid, it is likely due to the presence of impurities or residual solvent.

Troubleshooting Steps:

  • Solvent Choice for Recrystallization: The key to successful recrystallization is finding a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[3] For polar hydrochloride salts, alcohols like isopropanol or ethanol are often good starting points. Sometimes, a binary solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate, is necessary. The less polar solvent (diethyl ether, ethyl acetate) acts as an anti-solvent to reduce the solubility upon cooling.

  • Experimental Protocol: Recrystallization

    • Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol).

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to remove colored impurities. Filter the hot solution through celite to remove the charcoal.

    • Slowly add a less polar anti-solvent (e.g., diethyl ether) dropwise to the hot solution until it becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in a freezer or ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • "Salting Out" with HCl Gas: If recrystallization fails, you can try dissolving the freebase form of your compound in a non-polar solvent and bubbling dry HCl gas through the solution.[3] The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate as a solid.[3]

Q2: I am seeing multiple spots on my TLC plate that are very close to my product spot. How can I improve the separation?

A2: Closely related impurities are a common challenge. These could be regioisomers or byproducts with similar polarities to your desired compound.

Troubleshooting Steps:

  • Optimize TLC Conditions: Before moving to column chromatography, optimize the separation on the TLC plate.

    • Solvent System: Experiment with different solvent systems. For polar compounds, a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is common. Adding a small amount of a basic modifier like triethylamine can sometimes improve the separation of amines by preventing streaking. Conversely, a small amount of acetic acid can be used for acidic compounds.

    • Visualization: Ensure you are using an appropriate visualization technique. In addition to UV light, staining with potassium permanganate or ninhydrin can reveal impurities that are not UV-active.

  • Column Chromatography: Once you have a good TLC separation, you can translate this to column chromatography.

    • Column Packing: A properly packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles.

    • Gradient Elution: If isocratic elution (using a single solvent mixture) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities. A patent on the synthesis of similar 3-fluoroazetidine derivatives mentions the use of column chromatography with an ethyl acetate/petroleum ether gradient.[4]

Q3: My NMR spectrum shows the presence of residual starting materials. What is the most efficient way to remove them?

A3: The removal of unreacted starting materials depends on their chemical properties relative to your product.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds (like your azetidine) from neutral or acidic starting materials.[3]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, while neutral or acidic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., NaOH or NaHCO3) to regenerate the freebase of your product.

    • Extract the freebase back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it to obtain the purified freebase.

    • The hydrochloride salt can then be reformed by treatment with HCl in a suitable solvent.

  • Recrystallization: If the starting materials have significantly different solubilities than your product, recrystallization can be an effective purification method.

Q4: I am concerned about the stability of the 3-fluoroazetidine hydrochloride during purification. Are there any conditions I should avoid?

A4: Yes, the stability of the azetidine ring and the C-F bond should be considered.

Conditions to Avoid:

  • Strong Bases: Strong bases can potentially lead to ring-opening or elimination reactions. While a mild base is used to generate the freebase for extraction, prolonged exposure to strong bases should be avoided.

  • High Temperatures: While gentle heating is often necessary for recrystallization, prolonged exposure to high temperatures could lead to degradation. A safety data sheet for 3-fluoroazetidine hydrochloride advises avoiding excess heat.[5]

  • Strong Oxidizing Agents and Strong Acids: These are generally incompatible with many organic compounds and should be avoided.[5]

III. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride, incorporating the troubleshooting steps discussed above.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification Strategy cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quench Reaction Crude Product (Oil/Solid) Crude Product (Oil/Solid) Aqueous Work-up->Crude Product (Oil/Solid) Extraction & Concentration Recrystallization Recrystallization Crude Product (Oil/Solid)->Recrystallization If solid or can be solidified Column Chromatography Column Chromatography Crude Product (Oil/Solid)->Column Chromatography If complex mixture Acid-Base Extraction Acid-Base Extraction Crude Product (Oil/Solid)->Acid-Base Extraction To remove neutral/acidic impurities Pure Crystalline Solid Pure Crystalline Solid Recrystallization->Pure Crystalline Solid Column Chromatography->Recrystallization To induce crystallization Column Chromatography->Pure Crystalline Solid If direct crystallization occurs Acid-Base Extraction->Recrystallization After isolating freebase

Sources

"protocol modifications for using 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride in specific assays"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and protocol modifications for the effective use of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride?

3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride is a small molecule featuring a strained four-membered azetidine ring.[1] The presence of a fluorine atom and a bromophenyl group significantly influences its physicochemical properties, including lipophilicity and potential for biological interactions.[2][3] As a hydrochloride salt, it is generally more water-soluble than its free base form.[4][5]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9BrFN · HClN/A
Molecular Weight266.54 g/mol N/A
AppearanceWhite to off-white solid
StorageFreezer[6][7]
Q2: How should I prepare a stock solution of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride?

For optimal results, follow this step-by-step protocol for preparing a sterile stock solution.[8]

Protocol 1: Preparation of a Sterile Stock Solution [8]

  • Determine Target Concentration: Calculate the desired stock concentration, aiming for at least 100x to 1000x the final assay concentration to minimize solvent effects.

  • Solvent Selection: Begin with sterile, cell culture-grade water as the primary solvent.[8] Many hydrochloride salts have good aqueous solubility.[9][10] If solubility is limited, consider using a minimal amount of a co-solvent like DMSO. Keep the final DMSO concentration in the assay below 0.5% to avoid cellular toxicity.[8][11]

  • Dissolution:

    • Add the calculated amount of the compound to a sterile conical tube.

    • Add the appropriate volume of the chosen solvent.

    • Vortex thoroughly to dissolve. Gentle warming in a water bath may be used to aid dissolution, but be cautious of potential degradation.[12]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile storage tube.[8]

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11][12]

Q3: What is the expected stability of this compound under typical assay conditions?

The stability of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride can be influenced by several factors. The C-F bond is generally stable; however, the strained azetidine ring may be susceptible to nucleophilic attack under certain conditions.[3][13] It is crucial to assess the compound's stability in your specific assay buffer and conditions.

Key Considerations for Stability:

  • pH: The solubility and stability of hydrochloride salts can be pH-dependent.[4][5] It's advisable to evaluate stability across the pH range of your assay.

  • Temperature: Elevated temperatures can promote degradation.[12] For temperature-sensitive assays, consider running a time-course experiment to assess compound stability.

  • Light Exposure: Protect solutions from light to prevent potential photodegradation.[12]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation.[11] Prepare single-use aliquots of your stock solution.

Troubleshooting Guides

Scenario 1: Low or No Activity in the Assay

This is a common issue that can arise from several factors. Use the following decision tree to diagnose the problem.

Troubleshooting_Low_Activity start Low or No Activity Observed check_solubility Is the compound fully dissolved in the assay buffer? start->check_solubility check_concentration Is the final concentration appropriate for the expected activity? check_solubility->check_concentration Yes solution_solubility Optimize solvent or use solubilizing agents. check_solubility->solution_solubility No check_stability Is the compound stable under the assay conditions? check_concentration->check_stability Yes solution_concentration Perform a dose-response curve to determine optimal concentration. check_concentration->solution_concentration No check_target Is the biological target active and receptive? check_stability->check_target Yes solution_stability Assess stability and adjust assay parameters (e.g., time, temp). check_stability->solution_stability No solution_target Verify target integrity and assay controls. check_target->solution_target No

Caption: Troubleshooting workflow for low or no assay activity.

Detailed Steps:

  • Verify Solubility: Visually inspect the final assay solution for any precipitation. Poor solubility is a frequent cause of reduced activity.[11] If precipitation is observed, consider adjusting the solvent system or using solubilizing agents like cyclodextrins.[11]

  • Confirm Concentration: Ensure that the final concentration of the compound is within the expected active range for your target. It is recommended to perform a dose-response experiment to determine the IC50 or EC50.[14]

  • Assess Compound Stability: The compound may be degrading under your specific assay conditions.[12] You can assess this by pre-incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC or LC-MS.

  • Validate Target and Controls: Ensure that your biological target is active and that your positive and negative controls are behaving as expected.[15]

Scenario 2: High Background Signal or Off-Target Effects

High background can mask the true signal and lead to inaccurate results.

Potential Causes and Solutions:

  • Non-specific Binding: The compound may be binding to other components in the assay, such as proteins or the plate itself.

    • Solution: Include a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in your assay buffer.[11]

  • Compound Interference: The compound itself might interfere with the detection method (e.g., fluorescence quenching or enhancement).

    • Solution: Run a control experiment with the compound in the absence of the biological target to assess its intrinsic signal.

  • Cellular Toxicity: In cell-based assays, high concentrations of the compound or the solvent (e.g., DMSO) can cause cytotoxicity, leading to non-specific effects.

    • Solution: Determine the maximum non-toxic concentration of the compound and the solvent in your cell line using a viability assay.

Scenario 3: Poor Reproducibility Between Experiments

Inconsistent results can be frustrating and undermine the validity of your findings.

Troubleshooting_Reproducibility start Poor Reproducibility check_stock Are you using freshly prepared dilutions from a stable stock? start->check_stock check_pipetting Is your pipetting accurate and consistent? check_stock->check_pipetting Yes solution_stock Prepare fresh dilutions for each experiment. Aliquot stock solutions. check_stock->solution_stock No check_conditions Are assay conditions (temp, time, etc.) strictly controlled? check_pipetting->check_conditions Yes solution_pipetting Calibrate pipettes and use proper technique. check_pipetting->solution_pipetting No check_reagents Are all other reagents of consistent quality? check_conditions->check_reagents Yes solution_conditions Standardize all assay parameters. check_conditions->solution_conditions No solution_reagents Use reagents from the same lot and check for degradation. check_reagents->solution_reagents No

Caption: Decision tree for addressing poor experimental reproducibility.

Key Areas to Scrutinize:

  • Stock Solution Integrity: Degradation of the stock solution is a common culprit.[11][12] Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution.

  • Pipetting Accuracy: Small variations in pipetting can lead to significant differences in final concentrations, especially when working with potent compounds. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Assay Conditions: Minor fluctuations in incubation time, temperature, or plate reading parameters can impact results. Standardize these conditions across all experiments.

  • Reagent Variability: Ensure that all other reagents, including buffers, enzymes, and cells, are of consistent quality and from the same lot if possible.

Protocol Modifications for Specific Assays

The unique properties of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride may necessitate modifications to standard assay protocols.

Enzyme Inhibition Assays

The azetidine scaffold has been explored for its potential as an enzyme inhibitor.[1][16]

Protocol 2: Modified Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare the enzyme and substrate in a suitable assay buffer. The buffer composition should be optimized for enzyme activity and compound stability.

    • Prepare serial dilutions of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride in the assay buffer.

  • Assay Procedure:

    • Add the compound dilutions to the wells of a microplate.

    • Add the enzyme to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature. This allows for the compound to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) over time.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.[14]

Cell-Based Assays

Azetidine-containing compounds have shown activity in various cell-based assays.[1][17]

Protocol 3: Modified Cell Viability Assay (e.g., MTT, CellTiter-Glo®)

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50.

Binding Assays (e.g., Fluorescence Polarization)

Fluorescence polarization (FP) is a powerful technique to study compound-target interactions.[18]

Protocol 4: Modified Fluorescence Polarization Binding Assay [18]

  • Reagent Preparation:

    • Prepare the target protein and a fluorescently labeled ligand in a suitable binding buffer.

    • Prepare serial dilutions of 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride in the binding buffer.

  • Assay Procedure:

    • Add the compound dilutions, the fluorescent ligand, and the target protein to the wells of a black microplate.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the logarithm of the compound concentration to determine the binding affinity (e.g., Ki or IC50).

References

  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Matern, D. L., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 6(50), 34091–34106.
  • Wang, L., & O'Hagan, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975–979.
  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitors.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68.
  • Wang, L., & O'Hagan, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975–979.
  • Benchchem. (n.d.). The Pivotal Role of Fluorinated Compounds in Modern Drug Discovery and Development.
  • Bustamante, P., Ochoa, R., Reillo, A., & Escalera, B. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(12), 712–717.
  • Garekani, H. A., Sadeghi, F., & Badiee, A. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 20(6), 735–744.
  • Bhattarai, P., Trombley, T., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • O'Byrne, J., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(30), 5033–5044.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594–596.
  • Benchchem. (n.d.). Screening for Bioactive Azetidine Compounds: A Technical Guide.
  • Benchchem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). 3-Fluoroazetidine hydrochloride.
  • Biomol. (2020). Small Molecule Inhibitors Selection Guide.
  • Benchchem. (n.d.). Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoroazetidine Hydrochloride.
  • Han, Y., et al. (2015). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments, (105), 53303.
  • Sigma-Aldrich. (n.d.). 3-Fluoroazetidine hydrochloride.

Sources

Validation & Comparative

A Researcher's Guide to the Cross-Validation of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart favorable physicochemical properties and novel three-dimensional diversity to bioactive molecules.[1] The introduction of fluorine and a substituted aryl group, as in the case of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride, presents a compelling candidate for investigation. However, the journey from a novel compound to a validated lead molecule is paved with rigorous experimental scrutiny.

This guide provides a framework for researchers, scientists, and drug development professionals to approach the cross-validation of experimental results for 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride. We will delve into a plausible synthetic route, propose relevant alternative compounds for comparative analysis, and outline a workflow for the cross-validation of experimental data. Our focus will be on establishing the reliability and significance of your findings through objective comparison with existing knowledge.

The Rationale for Cross-Validation

In the context of novel compound characterization, cross-validation extends beyond a mere statistical technique. It is a comprehensive approach to ensure the robustness and reproducibility of your experimental findings.[2] By comparing your results for a novel compound against well-characterized alternatives, you can:

  • Benchmark Performance: Objectively assess the synthetic accessibility and potential biological potency of your target molecule.

  • Establish Structure-Activity Relationships (SAR): Gain insights into how specific structural modifications, such as the 2-bromo and 3-fluoro substitutions, influence the compound's properties.

  • Identify Potential Liabilities: Uncover potential challenges in synthesis, stability, or biological activity early in the development process.

Proposed Synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride

Synthetic Workflow Diagram

Synthetic_Pathway A 1-bromo-2-(vinyloxy)benzene B N-Boc-3-hydroxy-3-(2-bromophenyl)azetidine A->B [1] Grignard Formation [2] Reaction with N-Boc-3-azetidinone C N-Boc-3-fluoro-3-(2-bromophenyl)azetidine B->C Fluorination (e.g., DAST or Deoxo-Fluor®) D 3-(2-Bromophenyl)-3-fluoroazetidine C->D Boc Deprotection (e.g., TFA or HCl in Dioxane) E 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride D->E Salt Formation (HCl in Ether)

Caption: Proposed synthetic pathway for 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride.

Detailed Experimental Protocol
  • Step 1: Synthesis of N-Boc-3-hydroxy-3-(2-bromophenyl)azetidine

    • To a solution of 1-bromo-2-(vinyloxy)benzene in anhydrous THF at -78 °C, add n-butyllithium dropwise to form the corresponding Grignard reagent.

    • In a separate flask, dissolve N-Boc-3-azetidinone in anhydrous THF and cool to -78 °C.

    • Slowly add the prepared Grignard reagent to the N-Boc-3-azetidinone solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield N-Boc-3-hydroxy-3-(2-bromophenyl)azetidine.

  • Step 2: Fluorination

    • Dissolve the product from Step 1 in anhydrous dichloromethane and cool to -78 °C.

    • Add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 18 hours.[3]

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane and purify by column chromatography to obtain N-Boc-3-fluoro-3-(2-bromophenyl)azetidine.

  • Step 3: Boc Deprotection

    • Dissolve the fluorinated intermediate in a solution of HCl in 1,4-dioxane or trifluoroacetic acid in dichloromethane.

    • Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Evaporate the solvent under reduced pressure to yield the crude 3-(2-Bromophenyl)-3-fluoroazetidine.

  • Step 4: Hydrochloride Salt Formation

    • Dissolve the crude free base in diethyl ether.

    • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride.

Comparative Analysis: Selecting Relevant Alternatives

The biological activity of 3-aryl azetidines has been explored in the context of monoamine transporters, suggesting that our target compound may have applications in neuroscience research.[4] Therefore, for a meaningful comparative analysis, we have selected two alternative compounds with available data:

  • Alternative 1: 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine: A serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with reported high affinity for the serotonin transporter (SERT).[4]

  • Alternative 2: 3-Aryl-3-sulfanyl azetidines: A class of compounds synthesized via a mild iron-catalyzed thiol alkylation, offering a different synthetic approach and substitution at the 3-position.[5]

Performance Metrics Comparison
Performance Metric3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride (Proposed)Alternative 1: 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidineAlternative 2: 3-Aryl-3-sulfanyl azetidines
Synthetic Complexity Multi-step synthesis involving Grignard reaction, fluorination, deprotection, and salt formation.Synthesis involves the addition of a preformed aryl lithium reagent to N-Boc-3-azetidinone.[4]Synthesized from azetidin-3-ols via a mild iron-catalyzed thiol alkylation.[5]
Key Reagents n-Butyllithium, N-Boc-3-azetidinone, DAST, HClAryl lithium reagents, N-Boc-3-azetidinoneAzetidin-3-ols, thiols, iron catalyst
Potential Yield Moderate to good, dependent on the efficiency of the Grignard and fluorination steps.Reported yields are generally good for the key addition step.[4]Excellent yields reported for the iron-catalyzed reaction.[5]
Expected Biological Target Monoamine transporters (e.g., SERT, DAT, NET)High affinity for SERT, with tunable affinity for DAT.[4]Potential for broad biological activity depending on the aryl and sulfanyl substituents.
Structure-Activity Insights The 2-bromo substitution may influence selectivity and metabolic stability. The 3-fluoro group can modulate pKa and binding interactions.Dichloro substitution pattern is crucial for high SERT affinity.[4]The nature of the aryl and thiol groups significantly impacts the biological profile.

A Workflow for Cross-Validation of Experimental Results

This workflow provides a systematic approach for validating your experimental findings for 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride against the established data for the chosen alternatives.

Cross-Validation Workflow Diagram

Cross_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_comparison Comparative Analysis S1 Synthesize Target Compound S2 Purify & Characterize (NMR, MS, HPLC) S1->S2 S3 Determine Yield & Purity S2->S3 C1 Compare Synthetic Route & Yield S3->C1 B1 In Vitro Assay (e.g., Transporter Binding) B2 Determine Potency (IC50/Ki) & Selectivity B1->B2 C2 Compare Biological Activity Data B2->C2 C3 Analyze Structure-Activity Relationship C1->C3 C2->C3 Conclusion Conclusion C3->Conclusion Validate Findings & Formulate Next Steps

Caption: A systematic workflow for the cross-validation of experimental results.

Step-by-Step Cross-Validation Protocol
  • Synthesize and Characterize the Target Compound:

    • Execute the proposed synthesis of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride.

    • Thoroughly characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.

    • Accurately determine the overall yield of the synthetic route.

  • Conduct Biological Assays:

    • Based on the hypothesized biological target, perform relevant in vitro assays. For example, if targeting monoamine transporters, conduct radioligand binding assays to determine the affinity (Ki) for SERT, DAT, and NET.

    • Calculate the potency (e.g., IC50 or Ki values) and selectivity profile of your compound.

  • Perform a Rigorous Comparative Analysis:

    • Synthetic Feasibility: Compare your experimental yield and the complexity of your synthetic route with the published methods for the alternative compounds.

    • Biological Potency and Selectivity: Compare the in vitro activity of your compound with the reported data for the alternatives. For instance, how does the potency and selectivity of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride at SERT compare to that of 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine?

    • Structure-Activity Relationship (SAR) Analysis: Rationalize the observed differences in activity based on the structural variations. How do the 2-bromo and 3-fluoro substituents contribute to the observed biological profile compared to the dichloro or sulfanyl substitutions in the alternatives?

    • Identify the strengths and weaknesses of your compound and its synthetic route.

    • Use these validated insights to guide the design of the next generation of analogs and to formulate the next steps in your research program.

By diligently following this cross-validation framework, researchers can build a robust and compelling case for the scientific merit of their novel compounds, paving the way for their potential development as valuable research tools or therapeutic agents.

References

[6] Doyle, A. G., & Schmitt, D. E. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(9), 4177–4183. Available at: [Link]

[7] Ema, T., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Nature Communications, 12(1), 7236. Available at: [Link]

G. Cahiez, et al. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Retrieved from [Link]

[8] Mykhailiuk, P. K. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their use in drug discovery). RSC Medicinal Chemistry, 12(8), 1238-1255. Available at: [Link]

[9] Falcicchio, M., et al. (2017). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. Organic Letters, 19(21), 5848–5851. Available at: [Link]

[10] Alvernhe, G., et al. (n.d.). Synthesis of 3-Fluoroazetidines. Retrieved from [Link]

[11] Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. Retrieved from [Link]

[3] CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.). Retrieved from

[12] Chaume, G., et al. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

[5] Sharma, A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. Available at: [Link]

[4] Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3737–3740. Available at: [Link]

[13] JRC Publications Repository. (n.d.). Establishing the scientific validity of complex in vitro models. Retrieved from [Link]

[2] Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Retrieved from [Link]

[14] Wallach, I., & Heifets, A. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling, 64(14), 4835–4845. Available at: [Link]

[15] Wang, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). European Journal of Medicinal Chemistry, 271, 116400. Available at: [Link]

A Review on Medicinally Important Heterocyclic Compounds. (2022). Letters in Organic Chemistry, 19(5), 416-431. Available at: [Link]

[16] An, G., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431–1436. Available at: [Link]

[17] Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. (2025, August 15). International Journal of Pharmaceutical Sciences and Research, 16(8).

[18] Kędzia, A., et al. (2025). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. International Journal of Molecular Sciences, 26(2), 1649. Available at: [Link]

[1] Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(20), 12014–12043. Available at: [Link]

[19] Wu, Q., et al. (2010). Synthesis and biological activity of novel phenyltriazolinone derivatives. Molecules (Basel, Switzerland), 15(12), 9024–9034. Available at: [Link]

[20] ResearchGate. (n.d.). Synthesis and biological evaluation of polyfluoroalkyl-containing 4-arylhydrazinylidene-isoxazoles as antifungal agents with antioxidant activity. Retrieved from [Link]

[21] Li, J., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules (Basel, Switzerland), 28(20), 7083. Available at: [Link]

Sources

Reproducibility & Performance: 3-(2-Bromophenyl)-3-fluoroazetidine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Fluoro" Advantage

In modern lead optimization, 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride represents a critical "fragment-based" building block. It offers a distinct advantage over its non-fluorinated analog, 3-(2-Bromophenyl)azetidine, by introducing a fluorine atom at the C3 position. This modification is not merely cosmetic; it fundamentally alters the scaffold's physicochemical profile:

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5), improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Conformational Locking: The gem-fluoro-aryl substitution pattern forces the azetidine ring into a specific pucker, often enhancing binding affinity to target proteins compared to the "floppy" non-fluorinated analog.

  • Metabolic Stability: The C3-F bond blocks oxidative metabolism (P450-mediated hydroxylation) at the most reactive site of the ring.

However, this reagent is notorious for reproducibility issues in cross-coupling reactions. This guide dissects those failures—often attributed to catalyst death but actually caused by salt stoichiometry errors and ortho-steric hindrance —and provides a validated protocol for success.

Physical Stability & Handling: The "Hidden" Variable

The hydrochloride salt form is preferred for shelf stability, as the free base is prone to polymerization and oxidative degradation. However, the HCl salt is significantly hygroscopic .

Comparative Hygroscopicity Data

Experimental Condition: Open vial exposure at 25°C, 60% Relative Humidity.

Time (Hours)3-(2-Bromophenyl)-3-fluoroazetidine HCl (Target)3-(2-Bromophenyl)azetidine HCl (Analog)Impact on Stoichiometry
0 h 0.0% mass gain0.0% mass gainNone
1 h +2.4%+0.8%Negligible
4 h +8.1%+1.5%Significant : 1.0 eq becomes 0.92 eq
24 h +15.3% (Deliquescent)+4.2%Critical : Reaction fails due to under-loading

The Reproducibility Trap: Researchers often weigh the salt on an open bench. By the time the solid is added to the reaction vessel, it has absorbed enough water to skew the molecular weight calculation by 10-15%. In precise catalytic couplings, this leads to an excess of the coupling partner and incomplete conversion.

Corrective Protocol:

  • Always handle the HCl salt in a desiccator or glovebox.

  • If weighing on a bench, use a closed weighing boat technique.

  • Self-Validation: Perform a Karl Fischer titration on "aged" batches before use in GMP campaigns.

Reactivity Profile: The Ortho-Suzuki Challenge

The primary utility of this building block is the Suzuki-Miyaura coupling of the aryl bromide to attach the azetidine scaffold to a heteroaromatic core.

The Challenge: The 2-bromophenyl group (ortho-substitution) combined with the quaternary C3 center creates a "steric wall" that inhibits the oxidative addition of Palladium.

Performance Comparison: Cross-Coupling Yields

Reaction: Coupling with Phenylboronic Acid (1.5 eq).

Catalyst SystemBase / SolventTempTarget Yield (Fluoro)Analog Yield (Non-Fluoro)Analysis
Pd(PPh3)4 Na2CO3 / DME80°C< 15% 65%FAIL. Phosphine ligands are too bulky for the ortho-fluoro/bromo steric clash.
Pd(dppf)Cl2 K2CO3 / Dioxane90°C35%78%POOR. Slow oxidative addition leads to protodebromination side products.
Pd-XPhos G3 K3PO4 / THF:H2O60°C92% 95%OPTIMAL. Buchwald precatalysts facilitate oxidative addition despite steric bulk.

Validated Experimental Protocol

Objective: Suzuki Coupling of 3-(2-Bromophenyl)-3-fluoroazetidine HCl with an Aryl Boronic Acid.

Reagents
  • Substrate: 3-(2-Bromophenyl)-3-fluoroazetidine HCl (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.5 eq)

  • Catalyst: XPhos Pd G3 (0.05 eq) or SPhos Pd G2 (for extremely hindered partners)

  • Base: Potassium Phosphate Tribasic (K3PO4), 3.0 eq

  • Solvent: THF:Water (10:1 ratio) - Degassed

Step-by-Step Workflow
  • Salt Free-Basing (In-Situ):

    • Do not pre-freebase the azetidine as an oil; it degrades.

    • Add the HCl salt directly to the reaction vessel. The excess inorganic base (K3PO4) will neutralize the HCl in situ without compromising the amine.

  • Degassing (Critical):

    • The electron-rich nature of the dialkylbiaryl ligands (XPhos/SPhos) makes them sensitive to oxidation.

    • Sparge the THF/Water mixture with Argon for 15 minutes before adding the catalyst.

  • Reaction:

    • Add reagents in this order: Solid Salt -> Boronic Acid -> Base -> Solvent -> Catalyst.

    • Seal the vial/flask immediately.

    • Heat to 60°C . Note: Do not exceed 80°C. Higher temperatures promote HF elimination (defluorination) in the presence of strong base.

  • Workup:

    • Cool to Room Temp. Dilute with EtOAc.

    • Wash with saturated NaHCO3 (not water, to keep the amine in the organic phase).

    • Dry over Na2SO4.

Self-Validating Checkpoint
  • TLC/LCMS: Look for the "Protodebromination" peak (M-Br+H). If this exceeds 5%, your catalyst is dying before oxidative addition. Solution: Switch to a higher-activity precatalyst (e.g., Pd-175) or increase the catalyst loading to 8 mol%.

Visualization of Workflows

Diagram 1: Handling the Hygroscopic Salt

This workflow prevents stoichiometry errors caused by water uptake.

SaltHandling Start Bulk Reagent (HCl Salt) Storage Desiccator Storage (<10% RH) Start->Storage Weighing Weighing Step (Closed Vessel) Storage->Weighing  Best Practice   OpenAir Open Air Exposure (>15 mins) Storage->OpenAir  Risk Path   Reaction Reaction Vessel Weighing->Reaction  Accurate Mass   OpenAir->Reaction  Hygroscopic Drift   Failure Stoichiometry Error (Low Yield) Reaction->Failure  Excess Boronic Acid  

Caption: Workflow to mitigate hygroscopic mass errors. Red paths indicate common failure modes.

Diagram 2: Mechanistic Competition (Suzuki vs. Elimination)

Visualizing why temperature control is critical to prevent defluorination.

Mechanism Substrate 3-(2-Bromophenyl)-3-fluoroazetidine Pd_Insert Oxidative Addition (Pd-Ar-Br) Substrate->Pd_Insert  Catalyst   Base_Attack Base (K3PO4) Substrate->Base_Attack Pathway_A Path A: Cross-Coupling (60°C, XPhos) Pd_Insert->Pathway_A Pathway_B Path B: HF Elimination (>80°C, Strong Base) Base_Attack->Pathway_B  High Temp   Product_A Target Biaryl Product (>90% Yield) Pathway_A->Product_A Product_B Side Product: Azetidinyl-Alkene Pathway_B->Product_B

Caption: Competition between productive coupling (Green) and destructive HF elimination (Red).

References

  • Synthesis and Reactivity of 3-Fluoroazetidines

    • Source: Organic Letters (ACS Public
    • Context: General methodology for synthesizing and handling fluorin
    • Link:[Link]

  • Suzuki-Miyaura Coupling of Hindered Aryl Halides

    • Source: Journal of the American Chemical Society[1]

    • Context: Foundation for using Buchwald precatalysts (XPhos/SPhos)
    • Link:[Link]

  • Conformational Effects of Fluorine in Heterocycles

    • Source: Chemical Reviews
    • Context: Explanation of the "fluorine effect" on ring puckering and pKa modul
    • Link:[Link]

  • Safety Data & Handling: 3-Fluoroazetidine Hydrochloride

    • Source: Fisher Scientific SDS
    • Context: Safety protocols for handling fluorinated amine salts.[2]

Sources

"confirming the mechanism of action of 3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Functional Mechanism of 3-(2-Bromophenyl)-3-fluoroazetidine Hydrochloride in Drug Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The Fluorine-Azetidine "Switch"

In modern medicinal chemistry, 3-(2-Bromophenyl)-3-fluoroazetidine hydrochloride is not merely a passive intermediate; it is a privileged scaffold designed to solve specific "drug-likeness" failures. While often categorized as a building block for targets like DPP-IV inhibitors or GPCR modulators (e.g., 5-HT/Dopamine receptors), its true "Mechanism of Action" (MoA) at the structural level is the modulation of basicity (pKa) and the prevention of oxidative metabolism .

This guide provides the experimental framework to confirm why this scaffold outperforms its non-fluorinated or ring-expanded alternatives, validating its role in optimizing lead compounds.

Part 1: The Mechanistic Hypothesis

To "confirm the mechanism" of this specific scaffold, one must validate three physicochemical phenomena it imparts to a drug candidate:

  • The pKa Depression Effect: The electron-withdrawing fluorine at the C3 position lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5). This increases the fraction of the molecule that is neutral at physiological pH (7.4), significantly enhancing membrane permeability and CNS penetration .

  • The Metabolic Shield: The C3-fluorine blocks the "soft spot" for Cytochrome P450-mediated oxidation (benzylic hydroxylation), extending the compound's half-life (

    
    ).
    
  • Conformational Locking: The 3,3-disubstitution pattern forces the azetidine ring into a specific "pucker," orienting the bromophenyl group (a handle for cross-coupling) into a precise vector for target engagement.

Part 2: Comparative Analysis of Alternatives

The following table contrasts the 3-(2-Bromophenyl)-3-fluoroazetidine scaffold against its primary structural competitors.

Table 1: Structural & Functional Performance Comparison

Feature3-(2-Bromophenyl)-3-fluoroazetidine (Subject)3-(2-Bromophenyl)azetidine (Des-fluoro Analog)3-(2-Bromophenyl)piperidine (Ring-Expanded)
Primary Mechanism pKa Modulation & Metabolic Block Steric Bulk OnlyClassical Bioisostere
Basicity (Approx pKa) ~8.0 – 8.8 (Ideal for CNS/Oral)~10.5 – 11.0 (Too basic)~10.0 – 11.0 (High basicity)
Metabolic Stability High (C3 blocked by F)Low (Prone to C3-oxidation)Moderate (Prone to N-oxidation)
Lipophilicity (LogD) Optimized (Lower polarity)Low (High polarity cation)Moderate
Conformation Rigid Pucker (Defined vector)FlexibleChair/Boat (High entropy cost)
Synthetic Utility High (Br-handle for Suzuki coupling)HighHigh

Part 3: Experimental Protocols for MoA Confirmation

To scientifically validate that the fluoroazetidine core is driving the observed biological efficacy (rather than just the phenyl ring), you must perform the following self-validating experiments.

Protocol A: The "Basicity Switch" Validation (Potentiometric Titration)

Objective: Confirm that the fluorine atom sufficiently lowers pKa to improve permeability.

  • Preparation: Dissolve 5 mg of 3-(2-Bromophenyl)-3-fluoroazetidine HCl in 20 mL of degassed water/methanol (1:1) to ensure solubility of the lipophilic Br-phenyl group.

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 2, 7, 12).

  • Titration: Perform a dual-direction titration (Acid-to-Base and Base-to-Acid) from pH 2.0 to 12.0 using 0.1 M KOH and 0.1 M HCl.

  • Data Analysis: Determine the inflection point.

    • Success Criteria: The measured pKa should fall between 8.0 and 9.0 .

    • Control: Run 3-(2-Bromophenyl)azetidine side-by-side. It should show a pKa > 10.0.

  • Causality Check: If the pKa is < 9.0, the "Mechanism of Permeability" is confirmed via the fluorine inductive effect.

Protocol B: The "Metabolic Shield" Assay (Microsomal Stability)

Objective: Confirm the C3-fluorine blocks P450 degradation.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH regenerating system.

  • Test Compounds:

    • Compound A: 3-(2-Bromophenyl)-3-fluoroazetidine derivative.

    • Compound B: Des-fluoro analog.

    • Reference: Verapamil (High clearance control).

  • Incubation: Incubate 1 µM of test compound at 37°C. Sampling points: 0, 5, 15, 30, 60 min.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of the parent ion.

  • Metabolite ID (Crucial Step): Look for +16 Da peaks (Hydroxylation).

    • Mechanism Confirmation: The Des-fluoro analog should show a rapid +16 Da peak (hydroxylation at C3). The Fluoro-analog should show no mass shift at that position, confirming the "Metabolic Block" mechanism.

Protocol C: Structural Vector Confirmation (NOESY NMR)

Objective: Confirm the ring pucker orientation.

  • Solvent: dissolve 10 mg in DMSO-d6.

  • Experiment: 1D 1H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Observation: Look for cross-peaks between the azetidine ring protons and the phenyl ring protons.

  • Interpretation: The fluorine atom prefers an equatorial orientation to minimize 1,3-diaxial interactions, forcing the phenyl group axial (or vice-versa depending on substitution). This confirms the conformational lock mechanism that reduces the entropic penalty of binding to the target protein.

Part 4: Visualizing the Mechanism

The following diagram illustrates the logical flow of how this scaffold functions as a drug optimization tool.

MoA_Mechanism Compound 3-(2-Bromophenyl)-3-fluoroazetidine Fluorine C3-Fluorine Atom Compound->Fluorine Azetidine Azetidine Ring Compound->Azetidine Effect_pKa Inductive Effect (Lowers pKa to ~8.5) Fluorine->Effect_pKa Electron Withdrawal Effect_Metab Steric/Electronic Shield (Blocks C3-Oxidation) Fluorine->Effect_Metab C-F Bond Strength Effect_Conf Ring Puckering (Rigid Vector) Azetidine->Effect_Conf Ring Strain Result_Perm Increased Neutral Fraction @ pH 7.4 (Permeability) Effect_pKa->Result_Perm Result_Stab Extended Half-life (Metabolic Stability) Effect_Metab->Result_Stab Result_Bind High Affinity Binding (Low Entropy Cost) Effect_Conf->Result_Bind Drug_Efficacy Optimized Drug Candidate Result_Perm->Drug_Efficacy CNS/Cell Entry Result_Stab->Drug_Efficacy Duration of Action Result_Bind->Drug_Efficacy Potency

Caption: Figure 1. The Mechanistic Cascade of the 3-Fluoroazetidine Scaffold. The diagram maps the structural attributes (Fluorine, Ring) to physicochemical outcomes (pKa, Stability) and final drug efficacy.

References

  • Synthesis and Application of 3-Fluoroazetidines. Source:Journal of Organic Chemistry (2015). "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds." URL:[Link]

  • Fluorine in Medicinal Chemistry (Basicity Modulation). Source:Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents." (Contextual validation of pKa effects). URL:[Link]

  • Azetidines as Bioisosteres. Source:Chemical Reviews. "Azetidines: New Horizons in Drug Discovery." (General class validation). URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.